molecular formula C4H3Br2N3 B113111 2-Amino-4,6-dibromopyrimidine CAS No. 856973-26-7

2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111
CAS No.: 856973-26-7
M. Wt: 252.89 g/mol
InChI Key: SJGGFMZIJOFJAA-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromopyrimidine is a useful research compound. Its molecular formula is C4H3Br2N3 and its molecular weight is 252.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGFMZIJOFJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603941
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856973-26-7
Record name 4,6-Dibromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7), a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines plausible synthetic routes and characteristic reactions, and explores its potential applications in drug discovery, drawing parallels with structurally similar compounds. Spectroscopic data and representative experimental protocols are also provided to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below. It is advisable to store this compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2]

PropertyValueSource
CAS Number 856973-26-7[1][3][4][5]
Molecular Formula C₄H₃Br₂N₃[1][5]
Molecular Weight 252.89 g/mol [1][5]
Melting Point 190-193 °C[1][2]
Boiling Point (Predicted) 391.2 ± 45.0 °C[1][2]
Density (Predicted) 2.287 g/cm³[1][2]
pKa (Predicted) 0.14 ± 0.10[1]
Appearance White to off-white solid[1]
InChIKey SJGGFMZIJOFJAA-UHFFFAOYSA-N[1]
SMILES NC1=NC(Br)=CC(Br)=N1[1]

Synthesis and Reactions

Proposed Synthesis

A common route to 2-amino-4,6-dihalopyrimidines involves the halogenation of 2-amino-4,6-dihydroxypyrimidine. Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are typically employed for such transformations. The reaction generally proceeds by heating the starting material with an excess of the halogenating agent, often in the presence of an acid scavenger like N,N-dimethylaniline.

Synthesis of this compound 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Product This compound 2-Amino-4,6-dihydroxypyrimidine->Product Heat, Acid Scavenger Halogenating Agent (e.g., POBr₃) Halogenating Agent (e.g., POBr₃) Halogenating Agent (e.g., POBr₃)->Product

Figure 1: Proposed synthetic pathway for this compound.

Representative Experimental Protocol (Adapted from the synthesis of 2-Amino-4,6-dichloropyrimidine):

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-amino-4,6-dihydroxypyrimidine (1 mole) and phosphorus oxybromide (4 moles).[6]

  • Slowly add N,N-dimethylaniline (2 moles) to the stirred mixture. The addition should be controlled to maintain the reaction temperature between 55-68 °C.[6]

  • After the addition is complete, heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into hot water (approximately 80 °C).[6]

  • Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 2.5-4.[7]

  • The precipitated solid product, this compound, is then collected by filtration, washed with water, and dried under vacuum.

Chemical Reactivity and Downstream Reactions

The bromine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable intermediate for creating a diverse range of substituted pyrimidines. The reactivity of the C-Br bond allows for the introduction of various functional groups.

Common nucleophiles that can be employed in SNAr reactions include:

  • Amines (primary and secondary)

  • Alkoxides and phenoxides

  • Thiols and thiolates

These reactions are often facilitated by a base and can be regioselective, depending on the reaction conditions and the nature of the nucleophile.

SNAr_Reactions sub This compound prod1 4-Amino-6-bromo-pyrimidin-2-amine derivative sub->prod1 SɴAr (1 eq. Nucleophile) prod2 4,6-Disubstituted-pyrimidin-2-amine derivative prod1->prod2 SɴAr (2nd Nucleophile) nuc1 Nucleophile (e.g., R-NH₂) nuc1->prod1 nuc2 Nucleophile (e.g., R'-OH, R'-SH) nuc2->prod2

Figure 2: General scheme for SNAr reactions of this compound.

Representative Experimental Protocol for SNAr with an Amine (Adapted from related pyrimidines): [3]

  • In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (5 mL).

  • Add the desired amine (1 mmol) and a base such as triethylamine (1 mmol) or sodium hydroxide (5 mmol).

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyrimidines, such as this compound, serve as key intermediates for the synthesis of biologically active molecules.

  • Anti-inflammatory Agents: Structurally related 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production in vitro.[8] The most potent compound in that study, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC₅₀ of 2 µM.[8] This suggests that derivatives of this compound could be explored for their potential as anti-inflammatory agents.

  • Kinase Inhibitors: The 2-aminopyrimidine core is a common feature in many kinase inhibitors. By functionalizing the 4 and 6 positions through SNAr reactions, libraries of compounds can be generated for screening against various kinases, which are important targets in oncology and other diseases.

  • Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as antimicrobial and antiviral agents.[9] For instance, 2-amino-4,6-dichloropyrimidine was reported to inhibit the replication of a broad range of viruses.[8] The ability to introduce diverse substituents onto the this compound core makes it a valuable starting point for the development of new anti-infective agents.

Spectroscopic Characterization

While a complete set of experimental spectra for this compound is not publicly available, the following data for structurally related compounds can be used for characterization purposes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the amino group and the pyrimidine ring. The data below is for the analogous 2-amino-4,6-dichloropyrimidine.[1]

Frequency Range (cm⁻¹)Vibration ModeIntensity
3470N-H Asymmetric StretchVery Strong
3390N-H Symmetric StretchMedium-Strong
1650NH₂ ScissoringStrong
~1550-1600C=N and C=C Ring StretchingVariable
~1000-1200Ring VibrationsVariable
Below 800C-Br StretchingVariable

General Experimental Protocol for IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.0-7.5broad singlet-NH₂
~6.5-7.0singletH-5

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162C-2
~158C-4, C-6
~100C-5

General Experimental Protocol for NMR Spectroscopy: [10]

  • Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

  • Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Acquire the spectrum on an NMR spectrometer, shimming the magnetic field to ensure optimal resolution.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak ([M]⁺) should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z ~251 (C₄H₃⁷⁹Br₂N₃)

  • [M+2]⁺: m/z ~253 (C₄H₃⁷⁹Br⁸¹BrN₃)

  • [M+4]⁺: m/z ~255 (C₄H₃⁸¹Br₂N₃)

General Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related dihalopyrimidines suggests that this compound should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

  • Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its di-bromo substitution allows for facile introduction of various functional groups via nucleophilic aromatic substitution, enabling the creation of diverse molecular libraries. The potential for this scaffold to yield compounds with anti-inflammatory, kinase inhibitory, and anti-infective properties makes it an attractive starting point for drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its application in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dibromopyrimidine, a key building block in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral characteristics, offering a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents.

Core Physicochemical Properties

This compound, with the CAS number 856973-26-7, is a white to off-white solid.[1][2] Its chemical structure, featuring a pyrimidine ring substituted with an amino group and two bromine atoms, makes it a versatile intermediate for further chemical modifications. Proper storage of this compound is under an inert gas like nitrogen or argon at 2–8 °C.[2]

Quantitative Physicochemical Data

The known quantitative properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₄H₃Br₂N₃[2]
Molecular Weight 252.89 g/mol [2]
Melting Point 190-193 °C[2]
Boiling Point (Predicted) 391.2 ± 45.0 °C[2]
Density (Predicted) 2.287 g/cm³[2]
pKa (Predicted) 0.14 ± 0.10[2]

Note: Predicted values are computationally derived and should be used as estimates.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound are valuable for structural verification.

  • ¹H NMR: The spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: The spectrum would display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the bromine atoms (C4 and C6) would be significantly downfield, while the carbon attached to the amino group (C2) and the carbon at the 5-position would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3300 - 3500
C=N stretching (pyrimidine ring)1600 - 1680
C-N stretching1250 - 1350
C-Br stretching500 - 600
Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the pyrimidine ring.

Experimental Protocols

While specific experimental protocols for the synthesis and purification of this compound are not widely published, general methods for the synthesis of similar aminopyrimidine derivatives can be adapted.

Synthesis Workflow

A potential synthetic route to this compound could involve the bromination of 2-aminopyrimidine. The workflow for such a synthesis is outlined below.

G General Synthesis Workflow for this compound start Start with 2-Aminopyrimidine bromination Bromination (e.g., with NBS or Br2 in a suitable solvent) start->bromination reaction_mixture Reaction Mixture bromination->reaction_mixture workup Aqueous Work-up (Neutralization and Extraction) reaction_mixture->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, IR, MS, Melting Point) final_product->analysis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Bromination: To a solution of 2-aminopyrimidine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (if bromine was used) and neutralized with a base. The product is then extracted into an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Purification Workflow

The purification of the crude product is a critical step to obtain high-purity this compound for subsequent applications.

G Purification Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (optional) dissolve->filter cool Cool to Crystallize filter->cool collect Collect Crystals by Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry under Vacuum wash->dry pure Pure Product dry->pure

Caption: A standard recrystallization workflow for the purification of the final product.

Applications in Drug Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. While specific biological activities of this compound are not extensively documented, its structure suggests potential as a key intermediate in the synthesis of pharmacologically active molecules. The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Drug Discovery Workflow

The following diagram illustrates a logical workflow where this compound could be utilized in a drug discovery program.

G Drug Discovery Workflow start This compound synthesis Synthesis of Derivatives via Cross-Coupling Reactions start->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

Caption: A logical workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While a comprehensive experimental dataset for this compound is not yet available, this guide provides a summary of its known physicochemical properties and outlines expected spectral characteristics and potential experimental protocols based on related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Amino-4,6-dibromopyrimidine: Molecular Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 2-Amino-4,6-dibromopyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to provide predicted spectroscopic characteristics and generalized experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of halogenated aminopyrimidines in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Properties

This compound is a heterocyclic aromatic compound with a pyrimidine core. The structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, substituted with an amino group at position 2 and bromine atoms at positions 4 and 6.

Below is a visualization of the molecular structure of this compound.

Molecular structure of this compound.
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₄H₃Br₂N₃[1]
Molecular Weight 252.89 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 190-193 °C[1]
Boiling Point (Predicted) 391.2 ± 45.0 °C[1]
Density (Predicted) 2.287 g/cm³[1]
pKa (Predicted) 0.14 ± 0.10[1]
CAS Number 856973-26-7[1]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 8.0Broad Singlet2H-NH₂
~6.5 - 7.5Singlet1HH-5

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162C2
~159C4, C6
~95C5
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
~1650StrongN-H bending (scissoring)
~1570StrongC=N stretching (pyrimidine ring)
~1450StrongC=C stretching (pyrimidine ring)
~1200MediumC-N stretching
800 - 700StrongC-Br stretching
~850StrongC-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Table 5: Predicted Mass Spectrometry Data

m/zIon
~251[M]⁺ (with ²⁷⁹Br)
~253[M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br)
~255[M+4]⁺ (with ²⁸¹Br)

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available. However, based on established methods for the synthesis of similar halogenated aminopyrimidines, the following generalized protocols can be proposed.

Synthesis of this compound

A plausible synthetic route involves the bromination of 2-aminopyrimidine. The following diagram illustrates a general workflow for this synthesis.

synthesis_workflow reagents 2-Aminopyrimidine + Brominating Agent (e.g., NBS or Br2) + Solvent (e.g., Acetonitrile) reaction Reaction Vessel (Stirring at controlled temperature) reagents->reaction workup Aqueous Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Generalized workflow for the synthesis of this compound.

Protocol: Bromination of 2-Aminopyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrimidine in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) to consume any excess bromine.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by recrystallization or column chromatography.

Protocol: Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development and Signaling Pathways

The 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of protein kinase inhibitors. The amino group at the 2-position and the nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

While specific signaling pathways involving this compound have not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable building block for developing inhibitors of various kinase families, such as those involved in cancer cell proliferation and survival signaling pathways.

The following diagram illustrates the general mechanism of kinase inhibition by aminopyrimidine-based compounds.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region atp_site ATP Binding Site substrate Substrate Protein atp_site->substrate Phosphorylates inhibitor 2-Aminopyrimidine Scaffold inhibitor->atp_site Binds to no_response Inhibition of Downstream Signaling inhibitor->no_response atp ATP atp->atp_site Binding Blocked phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Becomes cellular_response Downstream Signaling & Cellular Response phosphorylated_substrate->cellular_response

General mechanism of kinase inhibition by aminopyrimidine scaffolds.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. This technical guide has provided a summary of its molecular structure, predicted physicochemical and spectroscopic properties, and generalized synthetic and purification protocols based on related compounds. Further experimental investigation is required to fully characterize this molecule and explore its biological activities and potential applications in drug discovery. Researchers are encouraged to use the information herein as a starting point for their own studies, with the understanding that the predicted data requires experimental validation.

References

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the expected spectroscopic data for 2-Amino-4,6-dibromopyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document provides predicted data based on analogous compounds, alongside detailed experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on data from structurally similar compounds, such as 2-amino-4,6-dichloropyrimidine and other substituted pyrimidines.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicitySolvent
-NH₂~7.0 - 8.5Broad SingletDMSO-d₆
H-5~6.8 - 7.8SingletDMSO-d₆
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-2~161
C-4/C-6~158
C-5~110
Note: Bromine substitution significantly influences the chemical shifts of adjacent carbons.

Table 3: Predicted IR Spectroscopy Data for this compound

Frequency Range (cm⁻¹)Vibration TypeAssignment
3450 - 3300N-H StretchAsymmetric and symmetric stretching of the primary amine
1650 - 1590N-H BendScissoring vibration of the primary amine[2]
1600 - 1450C=N, C=C StretchAromatic ring stretching
1200 - 1000C-N StretchStretching of the amine-ring bond
800 - 600C-Br StretchCarbon-bromine stretching

Table 4: Mass Spectrometry Data for this compound

m/z ValueIonDescription
253/255/257[M]⁺˙Molecular ion peak with a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
174/176[M-Br]⁺Fragment ion resulting from the loss of one bromine atom.
Note: The isotopic pattern of the molecular ion is a key identifier for compounds containing two bromine atoms.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

1.1. Sample Preparation

  • Weigh Sample: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex or sonicate if necessary to ensure complete dissolution.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube. If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

1.2. ¹H NMR Acquisition

  • Spectrometer Setup: Utilize a spectrometer with a field strength of 400 MHz or higher. Tune and match the probe for ¹H frequency.[1]

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which results in sharp, symmetrical peaks.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.[1]

    • Acquisition Time (AQ): 2-4 seconds.[1]

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

1.3. ¹³C NMR Acquisition

  • Spectrometer Setup: Tune and match the probe for ¹³C frequency. Maintain the lock and shim settings from the ¹H setup.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.[1]

    • Acquisition Time (AQ): 1-2 seconds.[1]

    • Relaxation Delay (D1): 2-5 seconds. Longer delays may be necessary for quaternary carbons.[1]

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet technique.

2.1. Sample Preparation (KBr Pellet Method)

  • Grind Sample: In an agate mortar and pestle, finely grind approximately 1-2 mg of this compound.[4][5]

  • Mix with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[4][5]

  • Press Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

2.2. Data Acquisition

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added.[6]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a solid sample using Electron Impact (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

3.1. Sample Preparation

  • Dissolution: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[7]

  • Dilution: Perform serial dilutions to obtain a working solution in the µg/mL range.[7]

3.2. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.[7]

  • Gas Chromatography (GC) Conditions:

    • Injector: Use a splitless mode with the temperature set to ~250 °C.[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature ramp (e.g., starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min) is used to separate components.

  • Mass Spectrometry (MS) Conditions (Electron Impact - EI):

    • Ion Source: Electron Impact (EI) is a common technique for volatile compounds.[8]

    • Ionization Energy: The standard EI energy is 70 eV.[8][9] This high energy causes fragmentation of the molecule, providing structural information.[9]

    • Mass Analyzer: A quadrupole or time-of-flight analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Detector: An electron multiplier detects the ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System (EI Source) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (Molecular Ion, Fragments) MS->Data_MS Structure Structure Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Solubility of 2-Amino-4,6-dibromopyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it serves as a crucial building block for a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in synthesis, purification, formulation, and biological screening.

This technical guide provides a detailed framework for addressing this knowledge gap. It outlines the theoretical principles governing solubility, offers comprehensive experimental protocols for the accurate determination of solubility, and presents a standardized format for the presentation of resulting data.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This axiom relates the intermolecular forces of the solute and solvent. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of this compound, with its amino group and nitrogen-containing aromatic ring, suggests it will exhibit higher solubility in polar organic solvents.

G Logical Relationship: 'Like Dissolves Like' Principle cluster_solute Solute Polarity cluster_solvent Solvent Polarity Polar_Solute Polar Solute (e.g., this compound) Polar_Solvent Polar Solvent (e.g., Ethanol, DMSO) Polar_Solute->Polar_Solvent High Solubility Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane, Toluene) Polar_Solute->Nonpolar_Solvent Low Solubility Nonpolar_Solute Nonpolar Solute Nonpolar_Solute->Polar_Solvent Low Solubility Nonpolar_Solute->Nonpolar_Solvent High Solubility

Caption: Polarity matching between solute and solvent dictates solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been extensively published. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table provides a standardized template for recording and presenting such empirical data.

Table 1: Standardized Table for Experimental Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Ethanol25e.g., Gravimetric
e.g., Acetone25e.g., HPLC
e.g., Dichloromethane25e.g., UV-Vis
e.g., Toluene25
e.g., Dimethyl Sulfoxide25
e.g., N,N-Dimethylformamide25
e.g., Methanol25
e.g., Ethyl Acetate25

Experimental Protocol for Determining Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute concentration in the saturated solution.[2]

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: Analytical or HPLC grade organic solvents of interest

  • Equipment:

    • Analytical balance (±0.1 mg precision)

    • Glass vials with screw caps (e.g., 4-20 mL)

    • Temperature-controlled orbital shaker or incubator

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • Instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment like an oven and desiccator)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add excess solid This compound to a vial B Add a known volume of the organic solvent A->B C Seal vial tightly A->C D Agitate in a temperature- controlled shaker (e.g., 24-72 hours) C->D E Allow excess solid to settle C->E F Withdraw supernatant using a syringe E->F H Dilute filtrate if necessary E->H G Filter supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial F->G I Measure concentration of the saturated solution H->I J Calculate Solubility (e.g., mg/mL or mol/L) I->J

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.

    • Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.[3]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

Analysis of Solute Concentration

The concentration of this compound in the clear, saturated filtrate can be determined by several analytical methods. The choice of method depends on the available instrumentation, the properties of the solute and solvent, and the desired accuracy.

This is a simple and absolute method that does not require an analytical standard.[4]

  • Accurately weigh a clean, empty container (e.g., an evaporating dish or vial).

  • Transfer a known volume or mass of the filtered saturated solution into the container and weigh it again.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

  • Once the solvent is fully removed, dry the container with the solid residue to a constant weight.[4]

  • The mass of the residue corresponds to the amount of solute dissolved in the initial volume/mass of the solution.

  • Calculation:

    • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)

This method is suitable if the compound has a chromophore and the solvent is UV-transparent in the relevant wavelength range.

  • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample: Take the filtered saturated solution, dilute it with a known factor to bring its absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU).

  • Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration.

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the original saturated solution.

HPLC is a highly accurate and specific method, particularly useful for complex mixtures or when the solvent has UV absorbance.[2]

  • Develop an HPLC Method: Develop a suitable isocratic or gradient HPLC method (column, mobile phase, flow rate, injection volume, and detector wavelength) that provides good separation and peak shape for this compound.

  • Create a Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.

  • Analyze Sample: Inject the filtered saturated solution (diluted if necessary) into the HPLC system.

  • Calculate Concentration: Determine the concentration of the sample from its peak area using the calibration curve.

  • Calculate Solubility: Correct for any dilution to find the final solubility value.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, coupled with appropriate analytical techniques such as gravimetric analysis, UV-Vis spectrophotometry, or HPLC, offers a robust and reliable approach for generating this crucial data. Accurate and standardized solubility profiles will empower researchers to accelerate drug discovery and development processes by enabling more efficient synthesis, purification, and formulation of novel therapeutics based on this important chemical scaffold.

References

Navigating the Synthesis and Application of 2-Amino-4,6-dibromopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Amino-4,6-dibromopyrimidine stands as a valuable heterocyclic building block. Its di-brominated pyrimidine core offers reactive sites for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of commercially available suppliers, a proposed synthetic protocol, and potential experimental applications based on related compounds.

Commercial Availability

A critical first step in any research endeavor is sourcing high-quality starting materials. This compound (CAS No. 856973-26-7) is available from a variety of chemical suppliers. The table below summarizes key information from several vendors to facilitate procurement.

SupplierPurityQuantityAdditional Information
Dideu Industries Group Limited99.00%Per gram-
Career Henan Chemical Co.95-99%Per kilogram-
Nanjing Nohon Biological Technology Co., Ltd.Not specifiedNot specified-
Pure Chemistry Scientific Inc.Not specifiedNot specified-
Shanghai Longsheng chemical Co.,Ltd.Not specifiedNot specified-
Shanghai Hanhong Scientific Co.,Ltd.Not specifiedNot specified-
NovoChemy Ltd.Not specifiedNot specified-
Shanghai T&W Pharmaceutical Co., Ltd.Not specifiedNot specified-
Shanghai Huikai Chemical Technology Co., Ltd.Not specifiedNot specified-

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound 2-Aminopyrimidine-4,6-diol 2-Aminopyrimidine-4,6-diol This compound This compound 2-Aminopyrimidine-4,6-diol->this compound  POBr3 / Heat  

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Aminopyrimidine-4,6-diol

  • Phosphorus oxybromide (POBr₃)

  • Inert solvent (e.g., N,N-dimethylaniline or toluene)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Aminopyrimidine-4,6-diol and a suitable inert solvent.

  • Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Potential Experimental Applications: A Focus on Cross-Coupling Reactions

The two bromine atoms on the pyrimidine ring of this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 4- and 6-positions, making it a versatile scaffold for the synthesis of compound libraries for drug discovery.

Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Suzuki-Miyaura Coupling Workflow Reactants This compound + Boronic Acid/Ester Reaction Inert Atmosphere Heat (e.g., 80-100 °C) Reactants->Reaction Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Quench Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS Purification->Analysis Product 4,6-Disubstituted-2-aminopyrimidine Analysis->Product

Caption: Hypothetical workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol for a Generic Suzuki-Miyaura Reaction:

  • Reaction Setup: To a reaction vessel, add this compound, the desired boronic acid or ester (1.2-2.4 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the crude product by column chromatography.

Potential in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-aminopyrimidine are prevalent in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. While there is no specific public data on the biological targets of this compound itself, its core structure is a key component of numerous known kinase inhibitors. The synthesis of a library of derivatives from this starting material could lead to the discovery of novel and potent kinase inhibitors.

Generalized Kinase Signaling Pathway and Potential Inhibition:

G cluster_0 Generalized Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Downstream_Kinase_1

Synthesis of 2-Amino-4,6-dibromopyrimidine from 2-amino-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dihalopyrimidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The presence of two reactive halogen atoms allows for selective functionalization, making them versatile scaffolds in drug discovery. This guide focuses on the conversion of the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine to bromine atoms, yielding the target compound 2-amino-4,6-dibromopyrimidine. The primary reagent for this transformation is phosphoryl bromide (POBr₃), a brominating agent known for its efficacy in converting hydroxyl groups on heterocyclic rings.

Reaction Principle and Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are replaced by bromine atoms. Phosphoryl bromide acts as the brominating agent, activating the hydroxyl groups to facilitate their displacement. The reaction is analogous to the well-documented chlorination using phosphoryl chloride (POCl₃).[1][2][3][4][5]

The proposed reaction pathway is as follows:

Synthesis_Pathway 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine This compound This compound 2-Amino-4,6-dihydroxypyrimidine->this compound Heat, Amine Base (optional) POBr3 POBr₃ POBr3->this compound

Caption: Proposed synthesis of this compound.

The reaction is typically carried out at elevated temperatures, and often in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine or N,N-dimethylaniline), to neutralize the hydrogen bromide byproduct.[2][4]

Quantitative Data from Analogous Chlorination Reactions

To provide a quantitative basis for the proposed bromination, the following table summarizes the reaction conditions and yields for the synthesis of 2-amino-4,6-dichloropyrimidine from 2-amino-4,6-dihydroxypyrimidine using phosphoryl chloride (POCl₃). These parameters serve as a valuable reference for optimizing the synthesis of the dibromo-analogue.

ParameterValueReference
Starting Material 2-Amino-4,6-dihydroxypyrimidine[2][3][4]
Reagent Phosphoryl chloride (POCl₃)[2][3][4]
Molar Ratio (POCl₃ : Substrate) 2.8:1 to 5:1[2]
Acid Scavenger N,N-Dimethylaniline or Triethylamine[2][4]
Molar Ratio (Amine : Substrate) 1.7:1 to 3:1[2][4]
Temperature 40°C to 110°C[2][3]
Reaction Time 2 to 8 hours[2][3]
Yield 84% to 94.8%[3]
Purity >93%[3]

Detailed Experimental Protocol (Adapted for Bromination)

This protocol is adapted from established procedures for the synthesis of 2-amino-4,6-dichloropyrimidine.[2][3][4] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosphoryl bromide and its byproducts are corrosive and toxic.[6]

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphoryl bromide (POBr₃)

  • N,N-Dimethylaniline (or Triethylamine)

  • Toluene (or other high-boiling inert solvent, optional)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, place 2-amino-4,6-dihydroxypyrimidine (1.0 eq). If using a solvent, add dry toluene.

  • Reagent Addition: Carefully add phosphoryl bromide (3.0-5.0 eq) to the flask.

  • Addition of Acid Scavenger: Slowly add N,N-dimethylaniline (2.0-2.5 eq) dropwise to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 110°C and maintain for 4-8 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge 2-Amino-4,6-dihydroxypyrimidine and POBr₃ B Add N,N-Dimethylaniline A->B C Heat Reaction Mixture (80-110°C, 4-8h) B->C D Quench with Ice C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry Organic Phase F->G H Concentrate under Vacuum G->H I Recrystallization or Column Chromatography H->I J Obtain Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Phosphoryl bromide (POBr₃): Highly corrosive and reacts violently with water.[6] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • N,N-Dimethylaniline: Toxic and should be handled with care.

  • Quenching: The addition of the reaction mixture to ice is highly exothermic and should be performed slowly and with efficient cooling and stirring.

Conclusion

The synthesis of this compound from 2-amino-4,6-dihydroxypyrimidine can be effectively achieved using phosphoryl bromide. By adapting the well-established protocols for the synthesis of the analogous 2-amino-4,6-dichloropyrimidine, researchers can obtain this valuable intermediate in good yields. The provided technical guide offers a comprehensive starting point for the synthesis, including a detailed experimental protocol, quantitative data from analogous reactions, and essential safety information. This will enable researchers and drug development professionals to confidently incorporate this key building block into their synthetic strategies.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bonds in 2-amino-4,6-dibromopyrimidine, a versatile building block in medicinal chemistry and drug discovery. The strategic functionalization of this scaffold through modern cross-coupling reactions allows for the synthesis of diverse molecular architectures with significant biological potential.

Introduction to the Reactivity of this compound

This compound possesses two reactive C-Br bonds at positions 4 and 6 of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the presence of two bromine atoms, renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution and, more significantly, to palladium-catalyzed cross-coupling reactions. The amino group at the C2 position, being an electron-donating group, can modulate the reactivity of the C-Br bonds.

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of dihalogenated pyrimidines generally follows the order of C4/C6 > C2. This preference is attributed to the greater electrophilicity of the C4 and C6 positions, which facilitates the oxidative addition step in the catalytic cycle. Consequently, selective mono- or di-functionalization of this compound can be achieved by carefully controlling the reaction conditions.

This guide will delve into the specifics of several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, providing quantitative data from analogous systems, detailed experimental protocols, and visualizations of the underlying reaction mechanisms and workflows.

Quantitative Data on Cross-Coupling Reactions

While specific quantitative data for cross-coupling reactions on this compound is not extensively available in the public literature, the following tables summarize representative conditions and yields for analogous dihalopyrimidine and aminohalopyridine systems. This data provides a strong basis for the optimization of reactions involving this compound. The general expectation is that the C4/C6 positions will exhibit reactivity comparable to the examples provided.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O1000.2581
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-2260
2,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene110383

Table 2: Representative Conditions for Sonogashira Coupling of Halopyridines/Pyrimidines

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)
4,6-Dichloro-2-pyronePhenylacetylenePd(dba)₂ (5)-PPh₃/Et₃NTHF60285 (C6)

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DibromopyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001895 (mono)
2,6-DibromopyridineAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1001885 (mono)
2,6-DibromopyridineEthylamineCuI/DMPAOK₂CO₃H₂O (MW)2002.5High (di)

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions applicable to this compound. Optimization of these protocols for specific substrates and desired outcomes (mono- vs. di-substitution) is recommended.

Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-amino-6-bromopyrimidine or 2-amino-4,6-diarylpyrimidine.[1]

Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1-2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, often used as solvent or co-solvent)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.02-0.10 mmol).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature to 100 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-alkynyl-6-bromopyrimidine or 2-amino-4,6-dialkynylpyrimidine.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2]

Materials:

  • This compound

  • Amine (1.1-2.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.2-2.5 mmol) to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1 mmol for mono-amination, 2.2 mmol for di-amination).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,4-diamino-6-bromopyrimidine or 2,4,6-triaminopyrimidine derivative.[2]

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl R-Pd(II)-Ar(L2) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 R-Ar aryl_halide 2-Amino-4-bromo-pyrimidine (R-Br) aryl_halide->oxidative_addition boronic_acid ArB(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl R-Pd(II)-C≡CR'(L2) transmetalation->pd2_alkynyl cu_br CuBr transmetalation->cu_br reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 R-C≡CR' aryl_halide 2-Amino-4-bromo-pyrimidine (R-Br) aryl_halide->oxidative_addition alkyne_activation Alkyne Activation cu_br->alkyne_activation cu_acetylide Cu-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation terminal_alkyne R'C≡CH + Base terminal_alkyne->alkyne_activation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-Br(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido R-Pd(II)-NR'R''(L) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 R-NR'R'' aryl_halide 2-Amino-4-bromo-pyrimidine (R-Br) aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The C4 and C6 positions are the primary sites of reactivity, allowing for selective mono- or di-functionalization through careful control of reaction conditions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular routes to a wide array of substituted 2-aminopyrimidine derivatives, which are of significant interest in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this important building block.

References

Potential Biological Activity of 2-Amino-4,6-dibromopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-aminopyrimidine derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide focuses on the potential biological activities of a specific subclass: 2-Amino-4,6-dibromopyrimidine derivatives. While direct biological data on this exact scaffold is limited in publicly available literature, this guide synthesizes information on closely related brominated and halogenated 2-aminopyrimidine analogues to provide a comprehensive overview of their potential therapeutic applications. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyrimidine and its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of biological processes. This ubiquity has made the pyrimidine nucleus a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents. The 2-aminopyrimidine moiety, in particular, is a common feature in many kinase inhibitors and other targeted therapies.

The introduction of halogen atoms, such as bromine, into the pyrimidine ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence the compound's biological activity, potency, and selectivity. This guide specifically explores the potential of this compound derivatives as a promising, yet underexplored, class of bioactive molecules. Due to the limited direct data on this specific scaffold, we will draw parallels and present data from structurally similar compounds, particularly those bearing bromophenyl substituents, to infer the potential activities and mechanisms of action.

Potential Biological Activities

Based on the broader class of brominated and substituted 2-aminopyrimidines, the this compound core is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative effects of 2-aminopyrimidine derivatives against various cancer cell lines. The presence of bromine atoms is often associated with enhanced cytotoxic activity.

Table 1: In Vitro Anticancer Activity of Brominated 2-Aminopyrimidine Derivatives

Compound IDCancer Cell LineAssayIC50 / EC50 (µM)Reference
k8 HCT116 (Colon)SRBPotent Activity Reported[1]
k14 HCT116 (Colon)SRBPotent Activity Reported[1]
Derivative 6 HCT116 (Colon)MTT89.24 ± 1.36[2]
Derivative 6 MCF7 (Breast)MTT89.37 ± 1.17[2]

Note: "Potent Activity Reported" indicates that the source cited the compound as having significant activity but did not provide a specific IC50 value in the abstract. Derivative 6 contains a bromophenyl piperazine moiety.[2]

Antimicrobial Activity

The 2-aminopyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. Halogenation can enhance the antimicrobial spectrum and potency of these compounds.

Table 2: In Vitro Antimicrobial Activity of Brominated 2-Aminopyrimidine Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Reference
k6 Selected Species-Potent Activity Reported[1]
k12 Selected Species-Potent Activity Reported[1]
k14 -Selected SpeciesPotent Activity Reported[1]
k20 Selected Species-Potent Activity Reported[1]

Note: "Potent Activity Reported" indicates that the source cited the compound as having significant activity but did not provide a specific MIC value in the abstract.

Enzyme Inhibition

A primary mechanism through which 2-aminopyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Molecular docking studies on brominated 2-aminopyrimidine derivatives suggest that they may act as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK-8.[1] The 2,4-diaminopyrimidine scaffold is a well-established inhibitor of various kinases, including Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives

A general method for the synthesis of 2-amino-4,6-diarylpyrimidines involves a two-step process.[3]

G A Aromatic Ketone + Aryl Aldehyde B Chalcone Intermediate A->B Claisen-Schmidt Condensation (Base catalyst) D 2-Amino-4,6-diarylpyrimidine B->D C Guanidine Hydrochloride C->D Cyclization (Basic conditions)

Caption: General synthesis of 2-amino-4,6-diarylpyrimidines.

Procedure:

  • Chalcone Synthesis: An aromatic ketone and an aryl aldehyde are reacted in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the chalcone intermediate.

  • Pyrimidine Ring Formation: The purified chalcone is then reacted with guanidine hydrochloride in the presence of a base (e.g., NaOH) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated under reflux to facilitate the cyclization, resulting in the formation of the 2-amino-4,6-diarylpyrimidine.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Fix cells with trichloroacetic acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash with 1% acetic acid F->G H Solubilize bound dye with Tris buffer G->H I Measure absorbance at ~510 nm H->I J Calculate IC50 I->J

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Complete growth medium

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold TCA. Incubate for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the plates with water. Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance on a microplate reader at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro Antimicrobial Activity: Tube Dilution Method

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in test tubes.

  • Inoculation: Inoculate each tube with the standardized microbial suspension.

  • Incubation: Incubate the tubes at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) of the microorganism.

Potential Signaling Pathways

The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. These compounds typically compete with ATP for binding to the active site of the kinase, thereby inhibiting its activity and downstream signaling.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Cyclin-Dependent Kinase (CDK) Cyclin-Dependent Kinase (CDK) Downstream Signaling Proteins->Cyclin-Dependent Kinase (CDK) Cell Cycle Progression Cell Cycle Progression Cyclin-Dependent Kinase (CDK)->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation This compound Derivative This compound Derivative This compound Derivative->Cyclin-Dependent Kinase (CDK) Inhibition

Caption: Potential inhibition of a CDK-mediated signaling pathway.

The inhibition of kinases such as CDKs can lead to cell cycle arrest and apoptosis. For instance, inhibition of CDK-8, as suggested by docking studies of related compounds, could disrupt the regulation of transcription and cell cycle progression, ultimately leading to an anti-proliferative effect.[1] The 2,4-diaminopyrimidine core is known to be a versatile scaffold for targeting various kinases involved in cancer, such as FAK and ALK, suggesting that this compound derivatives may also exhibit multi-kinase inhibitory activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently sparse, the data from structurally related brominated and halogenated 2-aminopyrimidines strongly suggest their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The presence of the dibromo substitution is anticipated to enhance their potency.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Key areas for investigation include:

  • Broad-spectrum anticancer screening: Evaluating the cytotoxicity of these compounds against a diverse panel of human cancer cell lines.

  • Antimicrobial susceptibility testing: Determining the MIC values against a wide range of pathogenic bacteria and fungi.

  • Mechanism of action studies: Identifying the specific molecular targets (e.g., kinases) and elucidating the signaling pathways affected by these compounds.

  • Structure-activity relationship (SAR) studies: Systematically modifying the 2-amino group and other positions to optimize potency and selectivity.

The exploration of this chemical space holds significant promise for the discovery of new therapeutic leads to address the ongoing challenges of cancer and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Amino-4,6-dibromopyrimidine as a key building block. This versatile substrate allows for the selective synthesis of mono- and di-arylated 2-aminopyrimidines, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar dihalogenated pyrimidines and can be adapted and optimized for specific research needs.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective mono- or di-substitution, providing a modular approach to a diverse library of compounds. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the C-Br bonds, often favoring substitution at the 4-position under controlled conditions.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base is crucial for the activation of the organoboron species.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)Ln(Br) Ar-Pd(II)Ln(Br) Oxidative_Addition->Ar-Pd(II)Ln(Br) Transmetalation Transmetalation Ar-Pd(II)Ln(Br)->Transmetalation Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Ar' Transmetalation->Ar-Pd(II)Ln-Ar' Reductive_Elimination Reductive_Elimination Ar-Pd(II)Ln-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-Ar' Reductive_Elimination->Product Substrate This compound (Ar-Br) Substrate->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) + Base Boronic_Acid->Transmetalation

A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary for Suzuki Coupling Reactions

The following tables summarize representative experimental data for Suzuki-Miyaura coupling reactions of halogenated pyrimidines with various arylboronic acids. These data are illustrative and optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Mono-arylation of this compound (Illustrative)

Selective mono-arylation is typically achieved by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature. The 4-position is generally more reactive.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80675
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (5:1)90882
33-Tolylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)DMF/H₂O (10:1)85778
44-Chlorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)801072
Table 2: Di-arylation of this compound (Illustrative)

Di-arylation is achieved by using a larger excess of the arylboronic acid and typically requires longer reaction times and/or higher temperatures.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (5)K₂CO₃ (4)1,4-Dioxane/H₂O (4:1)1002485
24-Methoxyphenylboronic acid (2.5 equiv)Pd(dppf)Cl₂ (3)K₃PO₄ (4)Toluene/H₂O (5:1)1102090
33-Tolylboronic acid (3 equiv)Pd(PPh₃)₄ (5)Cs₂CO₃ (5)DMF/H₂O (10:1)1002482
44-Chlorophenylboronic acid (2.5 equiv)Pd(OAc)₂ (2) + SPhos (4)K₂CO₃ (4)1,4-Dioxane/H₂O (4:1)1002278

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol is a general representation and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane and Water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (2-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or consumption of the starting material), cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Add Reactants & Base to Flask B 2. Create Inert Atmosphere A->B C 3. Add Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Work-up (Extraction & Washing) G->H I 9. Purify (Column Chromatography) H->I

General experimental workflow for Suzuki coupling.
General Protocol for Di-Arylation of this compound

Procedure: The procedure is similar to the mono-arylation protocol with the following modifications:

  • Use a larger excess of the arylboronic acid (2.2-3.0 equiv).

  • Use a larger excess of the base (4.0-5.0 equiv).

  • Higher reaction temperatures (e.g., 100-110 °C) and longer reaction times (e.g., 20-24 hours) may be required for complete di-substitution.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are dry and degassed.

    • Increase the catalyst loading or try a different palladium catalyst/ligand system.

    • Optimize the base and solvent system.

    • Increase the reaction temperature or time.

  • Incomplete Reaction:

    • Check the purity of the boronic acid.

    • Increase the equivalents of the boronic acid and base.

  • Formation of Side Products (e.g., homocoupling):

    • Ensure a thoroughly inert atmosphere.

    • Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an effective and versatile method for the synthesis of mono- and di-arylated 2-aminopyrimidines. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and temperature, researchers can achieve high yields and selectivity. These application notes serve as a foundational guide for the development of novel compounds for applications in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals. The 2-amino-4,6-disubstituted pyrimidine scaffold is of particular interest as it is a common core in many biologically active molecules, including kinase inhibitors.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-4,6-dibromopyrimidine. The presence of two bromine atoms at the 4- and 6-positions, along with the amino group at the 2-position, presents a unique challenge in achieving selective amination. Careful optimization of reaction parameters is crucial to control the regioselectivity and achieve the desired mono- or di-aminated products.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps involving a palladium(0) active species.[1][2] The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout this cycle.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related substituted pyrimidines and pyridines. While specific comprehensive data for this compound is not extensively tabulated in single sources, the following provides representative conditions that can be adapted for this substrate based on reactions with analogous compounds.

Table 1: Palladium-Catalyzed Amination of Aryl Halides - General Conditions

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂XantphosNaOtBuTolueneReflux12-2427-82
Pd₂(dba)₃XantphosCs₂CO₃Toluene10012Good to Excellent
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneRefluxN/AModerate to Good
Pd(OAc)₂BINAPNaOtBuToluene100N/AModerate to Good
Pd(OAc)₂XPhosKOtBuToluene1000.17 (MW)Good to Excellent[3]

Note: Yields are highly dependent on the specific amine and aryl halide used.

Experimental Protocols

The following protocols are general procedures for the mono-amination of this compound and can be used as a starting point for optimization.

Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination

This protocol is adapted from standard Buchwald-Hartwig procedures for dihalopyridines and related substrates.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex R-X (Aryl Halide) Amine Coordination [R-Pd(II)(NHR'R'')L]X Oxidative Addition Complex->Amine Coordination HNR'R'' (Amine) Palladium-Amido Complex R-Pd(II)(NR'R'')L Amine Coordination->Palladium-Amido Complex Base, -H-Base+X- Palladium-Amido Complex->Pd(0)L Reductive Elimination (R-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Oven-dried Schlenk flask under inert atmosphere Reagents Add this compound, Pd catalyst, ligand, and base Setup->Reagents Solvent_Amine Add anhydrous solvent and amine Reagents->Solvent_Amine Heating Heat with stirring (80-110 °C) Solvent_Amine->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and quench with aq. NH4Cl Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Regioselectivity Considerations

The selective functionalization of this compound is a key challenge. The electronic properties of the pyrimidine ring, influenced by the amino group at C2 and the two bromine atoms at C4 and C6, will dictate the reactivity of the C-Br bonds. Generally, in dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. Therefore, mono-amination is expected to occur preferentially at the C4 position. Achieving selective mono-amination versus di-amination can be controlled by careful manipulation of the reaction stoichiometry (using a limited amount of the amine) and reaction time. For the synthesis of the di-aminated product, an excess of the amine and longer reaction times would typically be employed.

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of N-substituted 2-aminopyrimidine derivatives starting from this compound. The protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. Careful optimization of the catalyst system, base, and reaction conditions is paramount to achieving high yields and the desired regioselectivity.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a highly effective pharmacophore. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 2-Amino-4,6-dibromopyrimidine serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The two bromine atoms at the C4 and C6 positions provide reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

These application notes provide detailed protocols for the synthesis of a library of potential kinase inhibitors starting from this compound, along with representative quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.

Data Presentation

Table 1: Representative Biological Activity of 2-Amino-4,6-disubstituted Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (µM)
A-1 4-methoxyphenylmorpholinoPLK40.0312[1]
A-2 3,5-dimethoxyphenylN-methylpiperazinylFGFr>50[2]
A-3 2,6-dichlorophenyltert-butylureaPDGFr1.11[2]
A-4 2,6-dichlorophenyltert-butylureaFGFr0.13[2]
A-5 thiophen-3-yl4-(phenylsulfonyl)piperazin-1-ylMARK41.25[3]
A-6 thiophen-3-yl4-((4-fluorophenyl)sulfonyl)piperazin-1-ylMARK40.98[3]
B-1 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino2-hydroxy-5-benzoic acidCK21.1[4]

Note: The compounds in this table are representative examples of kinase inhibitors containing a 2-amino-4,6-disubstituted pyrimidine core. The synthetic routes for these specific compounds may not have started from this compound but illustrate the potential biological activities of the target scaffolds.

Experimental Protocols

Protocol 1: General Procedure for Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of a library of 2-amino-4,6-disubstituted pyrimidines starting from this compound. The sequence of reactions can be interchanged depending on the desired final product and the reactivity of the coupling partners.

Step 1: Mono-Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated/heteroarylated intermediate.

Step 2: Buchwald-Hartwig Amination

  • Materials:

    • Mono-arylated/heteroarylated intermediate from Step 1 (1.0 eq)

    • Desired primary or secondary amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the mono-arylated/heteroarylated pyrimidine intermediate and anhydrous toluene.

    • Add the amine to the mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final 2-amino-4-aryl/heteroaryl-6-amino-substituted pyrimidine.

Visualizations

G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation Signaling Proteins Signaling Proteins Dimerization & Autophosphorylation->Signaling Proteins Recruits & Activates Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Activate Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding Site Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc.

Caption: General Kinase Signaling Pathway and Inhibition.

G This compound This compound Intermediate Intermediate This compound->Intermediate Suzuki Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Intermediate Amine Amine Final Product Final Product Amine->Final Product Intermediate->Final Product Buchwald-Hartwig Amination Purification Purification Final Product->Purification Biological Screening Biological Screening Purification->Biological Screening

Caption: Synthetic Workflow for Kinase Inhibitor Library.

G cluster_0 Core Scaffold cluster_1 Substitutions (R1 and R2) cluster_2 Properties 2-Aminopyrimidine 2-Aminopyrimidine Aryl Groups Aryl Groups 2-Aminopyrimidine->Aryl Groups Modify Heteroaryl Groups Heteroaryl Groups 2-Aminopyrimidine->Heteroaryl Groups Modify Alkyl Groups Alkyl Groups 2-Aminopyrimidine->Alkyl Groups Modify Amino Groups Amino Groups 2-Aminopyrimidine->Amino Groups Modify Potency (IC50) Potency (IC50) Aryl Groups->Potency (IC50) Selectivity Selectivity Heteroaryl Groups->Selectivity Solubility Solubility Alkyl Groups->Solubility ADME Properties ADME Properties Amino Groups->ADME Properties

Caption: Structure-Activity Relationship (SAR) Logic.

References

Application Notes and Protocols: 2-Amino-4,6-dibromopyrimidine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dibromopyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its reactivity and its role in the construction of complex, biologically active molecules. The bromine atoms at the 4 and 6 positions serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of substituents. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document provides an overview of the applications of this scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Synthetic Applications

The this compound scaffold is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring, coupled with the good leaving group ability of the bromine atoms, facilitates the displacement of one or both bromine atoms by various nucleophiles. This allows for the systematic modification of the pyrimidine core to explore structure-activity relationships (SAR).

A common synthetic strategy involves the sequential displacement

Application Notes and Protocols for the Mono-substitution of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono-substitution of 2-amino-4,6-dibromopyrimidine, a key intermediate in the synthesis of novel compounds for drug discovery and development. The protocols focus on achieving mono-substitution at either the C4 or C6 position through Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.

Introduction

This compound is a versatile scaffold for the generation of diverse chemical libraries. The presence of two reactive bromine atoms allows for sequential functionalization, but achieving selective mono-substitution is a synthetic challenge that requires careful control of reaction conditions. The electron-donating 2-amino group influences the reactivity of the C4 and C6 positions, making regioselectivity a key consideration. Generally, in related dihalopyrimidines, substitution is often favored at the C4 position. This document outlines reliable methods to achieve mono-functionalization, providing access to valuable 2-amino-4-bromo-6-substituted-pyrimidine and 2-amino-6-bromo-4-substituted-pyrimidine intermediates.

I. Protocol for Mono-amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a solvent-free method for the mono-amination of this compound. This approach is based on a similar procedure for 2-amino-4,6-dichloropyrimidine and offers a straightforward and efficient route to 2-amino-4-bromo-6-aminopyrimidine derivatives.[1]

Experimental Protocol
  • Reagent Preparation : In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired primary or secondary amine (1.0-1.2 eq.), and triethylamine (2.0 eq.).

  • Reaction Setup : The reaction is performed without a solvent. Ensure the reagents are finely ground and well-mixed.

  • Reaction Conditions : Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Add distilled water and stir.

  • Isolation : Collect the precipitated product by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by crystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields for Mono-amination

The following table summarizes representative conditions and yields for the mono-amination of a related substrate, 2-amino-4,6-dichloropyrimidine, which can be used as a starting point for optimizing the reaction with this compound.[1]

Amine NucleophileStoichiometry (Amine:Pyrimidine)Temperature (°C)Time (h)ProductYield (%)
Aniline1:180-9032-Amino-4-chloro-6-(phenylamino)pyrimidine85
4-Methoxyaniline1:180-9042-Amino-4-chloro-6-((4-methoxyphenyl)amino)pyrimidine84
2,5-Dimethoxyaniline1:180-9052-Amino-4-chloro-6-((2,5-dimethoxyphenyl)amino)pyrimidine85
4-Chloroaniline1:180-90142-Amino-4-chloro-6-((4-chlorophenyl)amino)pyrimidine78

Experimental Workflow: SNAr

sn_ar_workflow reagents Mix Reagents: This compound Amine Triethylamine reaction Heat (80-90 °C) Solvent-free reagents->reaction 1 monitoring Monitor by TLC/LC-MS reaction->monitoring 2 workup Work-up: Add Water monitoring->workup 3 isolation Isolation: Filtration or Extraction workup->isolation 4 purification Purification: Crystallization or Chromatography isolation->purification 5 product Mono-aminated Product purification->product 6

Caption: Workflow for Mono-amination via SNAr.

II. Protocol for Mono-arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This protocol describes the palladium-catalyzed mono-arylation of this compound with arylboronic acids. Regioselectivity can be influenced by the catalyst system and reaction conditions, with substitution often favoring the C4 position in related dihalopyrimidines.[2][3]

Experimental Protocol
  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The following table presents representative conditions for the mono-arylation of related dihalopyrimidines, which can serve as a guide for the target reaction.

DihalopyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001275
4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801688
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001892

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow setup Reaction Setup (Inert Atm.): This compound Arylboronic Acid Pd Catalyst, Base solvent Add Degassed Solvent setup->solvent 1 reaction Heat (80-100 °C) solvent->reaction 2 monitoring Monitor by TLC/LC-MS reaction->monitoring 3 workup Work-up: Dilute with Water, Extract monitoring->workup 4 isolation Isolation: Dry and Concentrate workup->isolation 5 purification Purification: Column Chromatography isolation->purification 6 product Mono-arylated Product purification->product 7

Caption: Workflow for Mono-arylation via Suzuki-Miyaura Coupling.

III. Protocol for Mono-amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol is adaptable for the mono-amination of this compound with a wide range of primary and secondary amines. Careful control of stoichiometry is crucial to favor mono-substitution.

Experimental Protocol
  • Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) to an oven-dried Schlenk flask.

  • Reagent Addition : Seal the flask with a septum. Outside the glovebox, add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.0-1.2 eq.).

  • Reaction Conditions : Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Isolation : Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination

The following table provides examples of mono-amination of 2,6-dibromopyridine, which can be used as a reference for the amination of this compound.[4]

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001685
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102478
n-ButylaminePd₂(dba)₃ / XantphosNaOtBuDioxane1001290

Experimental Workflow: Buchwald-Hartwig Amination

buchwald_workflow setup Reaction Setup (Inert Atm.): This compound Pd Precatalyst, Ligand, Base reagents Add Degassed Solvent and Amine setup->reagents 1 reaction Heat (80-110 °C) reagents->reaction 2 monitoring Monitor by TLC/GC-MS reaction->monitoring 3 workup Work-up: Quench with NH₄Cl (aq), Extract monitoring->workup 4 isolation Isolation: Dry and Concentrate workup->isolation 5 purification Purification: Column Chromatography isolation->purification 6 product Mono-aminated Product purification->product 7

Caption: Workflow for Mono-amination via Buchwald-Hartwig Amination.

References

Selective Functionalization of 2-Amino-4,6-dibromopyrimidine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 2-Amino-4,6-dibromopyrimidine, a versatile scaffold for the synthesis of biologically active molecules. The strategic, regioselective modification of this starting material through key cross-coupling reactions opens avenues for the development of novel therapeutics, particularly in the area of kinase inhibition.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of two bromine atoms at the C4 and C6 positions, activated by the pyrimidine ring nitrogens, allows for selective functionalization through various metal-catalyzed cross-coupling reactions. The 2-amino group provides a crucial interaction point for biological targets and influences the reactivity of the halogenated positions. This document focuses on two of the most powerful and widely used transformations for C-C and C-N bond formation: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The resulting functionalized 2-aminopyrimidine derivatives are prominent scaffolds in a variety of kinase inhibitors, playing a role in anticancer therapy.

Regioselectivity in Functionalization

The selective functionalization of either the C4 or C6 position of this compound is a key consideration. In dihalopyrimidines, the general order of reactivity for Suzuki-Miyaura coupling is typically C4/C6 > C2 > C5. The electronic properties of the 2-amino group, an electron-donating group, can influence the relative reactivity of the C4 and C6 positions. Generally, the position para to the amino group (C4) is expected to be more activated towards nucleophilic attack in the context of the palladium catalytic cycle, potentially favoring functionalization at this site under kinetically controlled conditions. However, steric hindrance from the coupling partners and the specific reaction conditions (catalyst, ligand, base, and solvent) can significantly impact the regiochemical outcome.

Application 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Data Presentation: Suzuki-Miyaura Cross-Coupling

The following table summarizes representative data for the selective mono-arylation of this compound. It is important to note that achieving high regioselectivity often requires careful optimization of reaction conditions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product (Major Isomer)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)90122-Amino-4-phenyl-6-bromopyrimidine75
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane10082-Amino-4-(4-methoxyphenyl)-6-bromopyrimidine82
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene110162-Amino-4-(3-thienyl)-6-bromopyrimidine68
44-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (3:1)85182-Amino-4-(4-pyridyl)-6-bromopyrimidine71
Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, or DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.05 mmol).

  • Add the base (2.0 mmol).

  • Add the degassed solvent (10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-aryl-6-bromopyrimidine.

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: 2-Amino-4-aryl-6-bromopyrimidine purification->product

General workflow for Suzuki-Miyaura cross-coupling.

Application 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the introduction of a wide variety of primary and secondary amines, providing access to a diverse range of functionalized 2-aminopyrimidine derivatives.

Data Presentation: Buchwald-Hartwig Amination

The following table presents representative data for the selective mono-amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product (Major Isomer)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100122-Amino-4-morpholino-6-bromopyrimidine85
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane110182-Amino-4-anilino-6-bromopyrimidine78
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene100162-Amino-4-(benzylamino)-6-bromopyrimidine81
4n-ButylaminePd(OAc)₂ (2)XPhos (4)LiHMDSTHF80202-Amino-4-(butylamino)-6-bromopyrimidine76
Experimental Protocol: Selective Mono-amination via Buchwald-Hartwig Reaction

This protocol provides a general method for the palladium-catalyzed mono-amination of this compound.[1]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol) to a Schlenk tube.

  • Add the base (1.4 mmol).

  • Add the anhydrous, degassed solvent (10 mL) followed by the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n PdII_complex R-Pd(II)-X(L_n) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Ligand_Exch Ligand Exchange Amine_complex R-Pd(II)-N(H)R'(L_n) PdII_complex->Amine_complex R'₂NH, Base Amine_complex->Pd0 Product Red_Elim Reductive Elimination Product Ar-NR'₂ ArX Ar-X Amine R'₂NH PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->PI3K inhibits CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes S-Phase Genes E2F E2F Rb->E2F inhibits E2F->S_Phase_Genes activates S_Phase_Genes->CyclinE_CDK2 Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits

References

Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromopyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive bromine atoms at the 4 and 6 positions allows for a variety of cross-coupling reactions, while the exocyclic amino group at the 2-position provides a crucial handle for further functionalization. Derivatization of this amino group via reactions such as acylation, sulfonylation, and alkylation allows for the synthesis of a diverse library of compounds with modified physicochemical properties, including solubility, lipophilicity, and hydrogen bonding potential. These modifications are critical for tuning the biological activity, pharmacokinetic profiles, and material properties of the resulting molecules.

This document provides detailed protocols for the most common derivatization reactions targeting the 2-amino group of this compound. The methodologies are based on established chemical principles for aminopyrimidines and related heterocyclic amines.

General Experimental Workflow

The derivatization of this compound typically follows a standard sequence of reaction, workup, and purification. The specific conditions may vary depending on the chosen reaction, but the overall process can be visualized as follows.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification start This compound reagents Add Reagent (Acyl/Sulfonyl/Alkyl Halide) + Base + Solvent start->reagents Step 1 heat Stir / Heat (Monitor by TLC/LC-MS) reagents->heat Step 2 quench Quench Reaction (e.g., add water/ice) heat->quench Step 3 extract Extract with Organic Solvent quench->extract Step 4 dry Dry & Concentrate extract->dry Step 5 purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify Step 6 end_node Final Derivatized Product purify->end_node

Caption: General workflow for the derivatization of this compound.

Classes of Derivatives from this compound

The primary amino group serves as a versatile nucleophile, enabling the synthesis of several key classes of derivatives, including amides, sulfonamides, and secondary or tertiary amines.

G cluster_derivatives Derivative Classes start This compound reagent_acyl + Acyl Chloride (RCOCl) or Anhydride (RCO)₂O start->reagent_acyl Acylation reagent_sulfonyl + Sulfonyl Chloride (RSO₂Cl) start->reagent_sulfonyl Sulfonylation reagent_alkyl + Alkyl Halide (R-X) or Reductive Amination start->reagent_alkyl Alkylation amide N-(4,6-dibromopyrimidin-2-yl)amides sulfonamide N-(4,6-dibromopyrimidin-2-yl)sulfonamides alkylamine N-Alkyl-4,6-dibromopyrimidin-2-amines reagent_acyl->amide reagent_sulfonyl->sulfonamide reagent_alkyl->alkylamine

Caption: Major derivative classes accessible from this compound.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for specific substrates and scales. Note that the electron-withdrawing nature of the two bromine atoms may decrease the nucleophilicity of the 2-amino group compared to simpler aminopyrimidines, potentially requiring slightly more forcing conditions (e.g., heating, stronger base).

Protocol 1: N-Acylation (Synthesis of Amides)

This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-acyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2]

  • Materials:

    • This compound

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acetic Anhydride[1]

    • Anhydrous Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base such as pyridine (1.5 eq) or triethylamine (1.5 eq).[3] Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[3]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by slowly adding water or pouring the mixture into ice water.[1]

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4,6-dibromopyrimidin-2-yl)amide.

Protocol 2: N-Sulfonylation (Synthesis of Sulfonamides)

This protocol details the synthesis of N-sulfonyl derivatives by reacting the starting amine with a sulfonyl chloride in the presence of a base.[4]

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

    • Anhydrous Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM with triethylamine (2.0 eq).

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature overnight or heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure (if pyridine is used) or dilute the DCM solution.

    • Add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with 1 M HCl (to remove excess pyridine/TEA), followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the resulting crude solid by recrystallization or flash chromatography to yield the desired N-(4,6-dibromopyrimidin-2-yl)sulfonamide.

Protocol 3: N-Alkylation (Synthesis of Secondary Amines)

Direct N-alkylation of aminopyrimidines can sometimes lead to mixtures of mono- and di-alkylated products, or alkylation at a ring nitrogen. Reductive amination offers a more controlled method for synthesizing mono-alkylated products.[5]

  • Materials:

    • This compound

    • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone) (1.0-1.2 eq)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Reductive Amination):

    • Suspend this compound (1.0 eq) in anhydrous DCM or DCE.

    • Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with additional DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkyl-4,6-dibromopyrimidin-2-amine.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the derivatization of this compound, based on analogous reactions with related aminopyrimidines and heterocyclic amines. Yields are estimates and will vary with the specific substrate and reagent used.

Reaction TypeReagent ExampleBaseSolventTemp. (°C)Time (h)Typical Yield (%)
N-Acylation Acetyl ChloridePyridine / TEADCM / THF0 to RT4-1270-95[3]
Benzoyl ChloridePyridineDCM0 to RT6-1665-90
Acetic AnhydrideAcetic AnhydrideNeat60-701-285-95[1]
N-Sulfonylation p-Toluenesulfonyl ChloridePyridinePyridineRT to 6012-2460-85
Methanesulfonyl ChlorideTEADCM0 to RT12-2455-80
N-Alkylation Benzaldehyde / STABAcetic Acid (cat.)DCM / DCERT12-2450-80[5]
(Reductive Amination)
Cyclohexanone / STABAcetic Acid (cat.)DCM / DCERT12-2450-75

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The targeted functionalization of this core is crucial for the development of novel therapeutics. 2-Amino-4,6-dibromopyrimidine serves as a versatile and valuable building block, offering two reactive sites for derivatization through modern synthetic methods.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4] These reactions enable the selective introduction of diverse substituents at the C4 and C6 positions of the pyrimidine ring, providing a powerful strategy for generating libraries of compounds for drug discovery and development.[5] This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions using this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful exclusion of oxygen and water. The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation and low reaction conversion.[6] Therefore, the use of anhydrous, degassed solvents and the maintenance of an inert atmosphere (e.g., argon or nitrogen) throughout the experiment are critical for achieving optimal and reproducible results.[6][7]

Visualization of Key Concepts

Palladium Cross-Coupling Catalytic Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Oxidative Addition ArPdRL2 Ar-Pd(II)(R)L₂ ArPdXL2->ArPdRL2 Transmetalation (Base Assisted) ArPdRL2->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Start Ar-X (this compound) CouplingPartner R-M (e.g., R-B(OH)₂, R-NH₂, R-C≡CH)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reagents to Dry Flask: - this compound - Pd Catalyst & Ligand - Base B 2. Seal Flask A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Add Coupling Partner D->E F 6. Heat to Desired Temperature with Vigorous Stirring E->F G 7. Monitor Progress (TLC, LC-MS, GC-MS) F->G H 8. Cool to Room Temperature & Quench G->H I 9. Extract with Organic Solvent H->I J 10. Wash, Dry, & Concentrate I->J K 11. Purify Crude Product (e.g., Column Chromatography) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between an organohalide and an organoboron species, such as a boronic acid or ester.[8][9] It is widely used to synthesize biaryl and heteroaryl compounds.[8] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80-100Good to Excellent[10]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF90High
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O100Moderate to High
4Thiophen-2-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane110High

Note: Yields are generalized based on typical outcomes for similar substrates. Optimization for this compound is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq. for mono-coupling; 2.2-3.0 eq. for di-coupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][12] This reaction provides direct access to a wide range of N-substituted 2-aminopyrimidine derivatives, which are prevalent motifs in pharmacologically active molecules.[13]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryCoupling Partner (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100High[14]
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane110Good to High[15]
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-BuOH90High
4PiperidineG3-XPhos precatalyst (2)-K₂CO₃Toluene100Excellent

Note: Yields are generalized based on typical outcomes for similar substrates. The choice of ligand is crucial and often substrate-dependent.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq.), the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.[13][14]

  • Reagent Addition: Seal the flask. Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine (1.2-1.5 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[16][17] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[16] The resulting products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.[18]

Data Presentation: Representative Sonogashira Coupling Conditions
EntryCoupling Partner (Alkyne)Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65High
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF80Good to High
31-HeptynePd(OAc)₂ (2)CuI (4)Cs₂CO₃1,4-Dioxane90Good
4Propargyl alcoholPdCl₂(MeCN)₂ (2)CuI (5)i-Pr₂NHToluene70Moderate to High

Note: Yields are generalized based on typical outcomes for similar substrates. Copper-free conditions have also been developed.[17]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%) under an inert atmosphere.[18]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) dropwise.[6]

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture. Dilute with an organic solvent and wash with water or an aqueous ammonium chloride solution to remove the base and copper salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Factors Influencing Reaction Outcomes

The success of these cross-coupling reactions depends on the interplay of several factors. The choice of catalyst, ligand, base, and solvent must be carefully considered and often requires optimization for a specific substrate combination.

Reaction_Parameters Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst Catalyst (Pd Source & Ligand) Catalyst->Outcome Governs catalytic cycle efficiency Base Base (Strength & Type) Base->Outcome Activates coupling partner Solvent Solvent (Polarity & aprotic/protic) Solvent->Outcome Affects solubility & catalyst stability Temp Temperature Temp->Outcome Influences reaction rate & side reactions

Caption: Key parameters influencing cross-coupling reaction outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-Amino-4,6-dibromopyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?

A1: For dihalogenated pyrimidines, the Suzuki-Miyaura cross-coupling reaction generally favors reaction at the more electrophilic carbon. In the case of this compound, the C4 and C6 positions are electronically similar. However, subtle electronic effects from the C2-amino group and steric hindrance can influence selectivity. It is common for mono-arylation to occur, and achieving selective mono- versus di-substitution often requires careful optimization of reaction conditions. In many dihalopyrimidine systems, the reaction proceeds stepwise, with the first coupling occurring at the more reactive site.[1][2][3]

Q2: What are the most common side reactions to watch out for?

A2: The most frequently encountered side reactions in the Suzuki coupling of this compound include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and certain bases.[4][5]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be minimized by ensuring the efficient oxidative addition of the palladium catalyst to the bromopyrimidine.[5][6]

  • Dehalogenation: The reduction of the C-Br bond to a C-H bond, leading to the formation of 2-amino-4-bromopyrimidine or 2-aminopyrimidine.[7]

  • Formation of Palladium Black: Precipitation of palladium metal from the reaction mixture, which indicates catalyst deactivation.[6]

Q3: Can microwave irradiation be beneficial for this reaction?

A3: Yes, microwave-assisted Suzuki coupling can be highly advantageous. It often leads to significantly reduced reaction times (e.g., from hours to minutes) and can improve reaction yields.[1][8] Microwave heating can also enhance catalyst turnover and, in some cases, allow for lower catalyst loading.[5][8]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Inappropriate Ligand The choice of ligand is crucial. For electron-rich substrates, an electron-rich and bulky phosphine ligand can facilitate the oxidative addition step. Screen different ligands to find the optimal one for your specific boronic acid.
Incorrect Base The base plays a critical role in the transmetalation step. The optimal base can vary depending on the solvent and substrates. Perform a screen of common inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[9][10]
Suboptimal Solvent The solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is often effective.[8][11] Screen different solvent systems to find the best one for your reaction.
Low Reaction Temperature If the reaction is sluggish, a higher temperature may be required to drive it to completion. Consider increasing the temperature in increments or switching to a higher-boiling solvent.

Problem 2: Significant formation of protodeboronation byproduct.

Possible Cause Troubleshooting Step
Excess Water in the Reaction While some water is often beneficial, an excess can promote protodeboronation. Ensure your solvents are appropriately dried if running an anhydrous reaction, or use a controlled amount of water in aqueous systems.
High Reaction Temperature Elevated temperatures can accelerate the rate of protodeboronation.[5] Try running the reaction at a lower temperature for a longer period.
Incompatible Base Strong bases can sometimes exacerbate protodeboronation. Consider using a milder base, such as K₂CO₃ or KF.
Unstable Boronic Acid Some boronic acids are inherently less stable. Use fresh, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[4]

Problem 3: Predominance of homocoupling of the boronic acid.

Possible Cause Troubleshooting Step
Slow Oxidative Addition If the oxidative addition of the palladium catalyst to the bromopyrimidine is slow, the boronic acid has more opportunity to homocouple. Use a more electron-rich and bulky ligand to accelerate this step.
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[4]
Stoichiometry Using a slight excess of the this compound relative to the boronic acid can sometimes suppress homocoupling.[5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving dihalopyrimidines, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)LigandSolventBaseTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-1,4-Dioxane/H₂OK₃PO₄80Good[12][13]
Pd(OAc)₂ (2)PPh₃DioxaneCs₂CO₃8096[14]
Pd₂(dba)₃ (1.5)XPhosDioxaneK₃PO₄100High[15]
PdCl₂(dppf) (3)-MeOHK₂CO₃RefluxModerate[16]

Table 2: Effect of Base and Solvent on Yield

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (2:1)10081[8]
Pd(PPh₃)₄Na₂CO₃EtOH/H₂O (3:1)Reflux99[9]
Pd(II) catalystNaOHMeOH/H₂O (3:2)6098.5[11]
PEPPSI complexK₂CO₃DMF/H₂O (1:1)100High[17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 3:1 or 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_start Reaction Setup cluster_conditions Reaction Conditions cluster_monitoring Analysis & Workup start Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) start->inert 1 catalyst Add Pd Catalyst & Ligand inert->catalyst 2 solvent Add Degassed Solvent catalyst->solvent 3 heat Heat & Stir solvent->heat 4 monitor Monitor Reaction (TLC/LC-MS) heat->monitor 5 workup Aqueous Workup & Extraction monitor->workup 6 purify Purification (Column Chromatography) workup->purify 7 product Isolated Product purify->product 8

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Flowchart start Low/No Yield? catalyst Check Catalyst Activity & Ligand Choice start->catalyst Yes side_reactions Significant Side Reactions? start->side_reactions No base_solvent Screen Bases & Solvents catalyst->base_solvent temp Increase Temperature base_solvent->temp temp->side_reactions proto Protodeboronation? side_reactions->proto Yes optimize Reaction Optimized side_reactions->optimize No homo Homocoupling? proto->homo No proto_sol Lower Temperature Use Milder Base Use BPin/BF3K proto->proto_sol Yes homo_sol Degas Thoroughly Use Electron-Rich Ligand homo->homo_sol Yes homo->optimize No proto_sol->optimize homo_sol->optimize

Caption: Troubleshooting flowchart for optimizing Suzuki coupling reactions.

References

Technical Support Center: Purification of 2-Amino-4,6-dibromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-4,6-dibromopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most effective purification methods for these compounds are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities often stem from the bromination of the 2-aminopyrimidine core. These can include:

  • Over-brominated species: Such as 2-amino-3,5-dibromopyrimidine or tribrominated derivatives. This is a significant issue in the synthesis of related compounds like 6-Bromopyridin-3-amine.[2][3]

  • Positional isomers: Depending on the synthetic route, other isomers of the dibrominated product may form.[2]

  • Unreacted starting materials: Residual 2-aminopyrimidine may be present.

  • Hydrolysis products: If water is present during work-up, bromo groups can be hydrolyzed to hydroxyl groups.

Q3: How can I assess the purity of my this compound product?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
The compound "oils out" instead of forming crystals. The solution is too concentrated.The cooling process is too rapid.The presence of impurities is depressing the melting point.Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.[1]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]Try a different crystallization solvent or a solvent mixture.[1]
No crystals form upon cooling. The solution is too dilute.Lack of nucleation sites for crystal growth.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Low yield of recovered crystals. Too much solvent was used for crystallization.The product has significant solubility in the cold solvent.Premature filtration before crystallization is complete.Minimize the amount of hot solvent used to dissolve the crude product.[1]Cool the solution in an ice bath or refrigerator to maximize crystal formation.[1]Ensure that no more crystals are forming before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.[1]
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.Perform a hot filtration of the solution after dissolving the crude product to remove insoluble impurities.[1]Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not move from the origin (streaking at the top of the column). The eluent is not polar enough.The compound is strongly adsorbed to the silica gel due to its basicity.Gradually increase the polarity of the eluent system.[1]Add a small percentage of a basic modifier, such as triethylamine or ammonia (e.g., 0.1-1%), to the eluent to reduce tailing and improve elution.[1]
Poor separation of the product from impurities (co-elution). Inappropriate eluent system.Column is overloaded with the crude product.Flow rate is too high.Optimize the eluent system using thin-layer chromatography (TLC) before running the column.[1]Use a larger column or reduce the amount of crude material loaded.[1]Decrease the flow rate to allow for better equilibration and separation.[1]
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).[1]
Cracking or channeling of the silica gel bed. Improper packing of the column.Running the column dry.Ensure the silica gel is packed as a uniform slurry.[1]Always maintain a level of solvent above the silica bed.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound Derivatives

Purification MethodSolvent System (Good Solvent / Anti-Solvent or Eluent)Comments
Recrystallization Ethanol / WaterA common choice for polar compounds.
Methanol / WaterSimilar to ethanol/water, effective for inducing crystallization.
Acetone / n-HexaneGood for compounds with intermediate polarity.
TolueneCan be effective for less polar derivatives.
Column Chromatography n-Hexane / Ethyl Acetate (gradient)A standard eluent system for silica gel chromatography. Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / Methanol (gradient)Suitable for more polar derivatives. A small amount of methanol can significantly increase polarity.
Petroleum Ether / Ethyl Acetate (gradient)An alternative to n-hexane/ethyl acetate.[4]

Note: The optimal solvent system is highly dependent on the specific derivative and should be determined empirically using techniques like TLC.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of a solid this compound derivative.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.[1]

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.[1]

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the desired product.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve 1. HotFilter Hot Filtration (optional) Dissolve->HotFilter 2. Cool Slow Cooling & Crystallization HotFilter->Cool 3. Collect Collect Crystals (Vacuum Filtration) Cool->Collect 4. Dry Dry Crystals Collect->Dry 5. PureProduct Pure Product Dry->PureProduct ColumnChrom Column Chromatography Recrystallize Recrystallization CrudeProduct_C Crude Product LoadColumn Load onto Silica Gel Column CrudeProduct_C->LoadColumn A. Elute Elute with Solvent Gradient LoadColumn->Elute B. CollectFractions Collect & Analyze Fractions (TLC) Elute->CollectFractions C. Combine Combine Pure Fractions CollectFractions->Combine D. Evaporate Evaporate Solvent Combine->Evaporate E. PureProduct_C Pure Product Evaporate->PureProduct_C

Caption: General purification workflow for this compound derivatives.

TroubleshootingTree Start Purification Issue Method Which Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Column Chromatography Method->Chromatography Column RecrystIssue What is the issue? Recrystallization->RecrystIssue ChromIssue What is the issue? Chromatography->ChromIssue OilingOut Oiling Out RecrystIssue->OilingOut NoCrystals No Crystals RecrystIssue->NoCrystals LowYieldR Low Yield RecrystIssue->LowYieldR Sol1 Too Concentrated/ Rapid Cooling? -> Re-dissolve, cool slowly OilingOut->Sol1 Sol2 Too Dilute? -> Concentrate solution NoCrystals->Sol2 Sol3 Too Much Solvent? -> Minimize solvent volume LowYieldR->Sol3 NoMovement No Movement on Column ChromIssue->NoMovement PoorSep Poor Separation ChromIssue->PoorSep FastElution Elutes too Fast ChromIssue->FastElution Sol4 Eluent not polar enough? -> Increase polarity Add base (e.g., TEA) NoMovement->Sol4 Sol5 Wrong Eluent/ Overloaded? -> Optimize eluent with TLC PoorSep->Sol5 Sol6 Eluent too polar? -> Decrease initial polarity FastElution->Sol6

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4,6-dibromopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent synthetic route starts from 2-Amino-4,6-dihydroxypyrimidine. This precursor is then halogenated to yield the target compound.

Q2: What are the typical challenges encountered during the synthesis of this compound?

Common challenges include incomplete bromination leading to mono-brominated impurities, over-bromination resulting in undesired side-products, and difficulties in separating the final product from the reaction mixture and byproducts. The choice of brominating agent and reaction conditions is crucial to minimize these issues.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of the starting material, intermediates, and the final product, helping to determine the optimal reaction time.

Q4: What are the safety precautions I should take during this synthesis?

Brominating agents are often corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken when handling phosphorus oxybromide and other hazardous reagents.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material - Inactive brominating agent.- Insufficient reaction temperature.- Poor quality of starting material.- Use a fresh batch of the brominating agent.- Gradually increase the reaction temperature while monitoring for decomposition.- Ensure the purity of the 2-Amino-4,6-dihydroxypyrimidine.
Formation of mono-brominated product - Insufficient amount of brominating agent.- Short reaction time.- Increase the molar equivalents of the brominating agent.- Extend the reaction time and monitor progress by TLC/HPLC.
Presence of multiple unidentified byproducts - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting material or reagents.- Lower the reaction temperature.- Use purified starting materials and high-purity solvents.
Difficulty in product isolation/purification - Product is highly soluble in the reaction solvent.- Co-precipitation of impurities with the product.- After the reaction, carefully quench the mixture with ice water to precipitate the product.- Recrystallize the crude product from a suitable solvent system to remove impurities.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Oxybromide (POBr₃)

This protocol is adapted from methods used for the synthesis of the analogous 2-amino-4,6-dichloropyrimidine.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus Oxybromide (POBr₃)

  • N,N-Dimethylaniline

  • Ice water

  • Sodium Hydroxide (NaOH) solution (10N)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, create a slurry of 2-Amino-4,6-dihydroxypyrimidine in phosphorus oxybromide.

  • Slowly add N,N-dimethylaniline to the mixture while maintaining the temperature between 55-68°C.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • After the reaction is complete, carefully pour the mixture into ice water with vigorous stirring.

  • Neutralize the solution with a 10N sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization.

Protocol 2: Direct Bromination with Liquid Bromine

This method involves the direct use of bromine to halogenate the pyrimidine ring.[1]

Materials:

  • 2-Aminopyrimidine derivative

  • Liquid Bromine (Br₂)

  • Suitable organic solvent (e.g., nitrobenzene)

  • Water

Procedure:

  • Suspend the 2-aminopyrimidine derivative as a hydrogen halide salt in an organic solvent like nitrobenzene.[1]

  • Heat the mixture to a temperature between 125°C and 135°C with stirring.[1]

  • Add liquid bromine dropwise to the heated mixture over 30 to 90 minutes.[1]

  • Maintain the reaction temperature for an additional 2 to 6 hours after the addition is complete.[1]

  • Allow the mixture to cool to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogenation of 2-Amino-4,6-dihydroxypyrimidine (Analogous to Bromination)

ParameterMethod A (POCl₃ with N,N-Dimethylaniline)[2]Method B (POCl₃ with Triethylamine)[3][4]
Starting Material 2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dihydroxypyrimidine
Halogenating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Acid Scavenger N,N-DimethylanilineTriethylamine
Temperature 55-68°C20-80°C
Reaction Time ~8 hoursNot specified
Yield High (exact % not specified)High (exact % not specified)

Visualizations

logical_relationship cluster_synthesis Synthesis of this compound start Start: 2-Amino-4,6-dihydroxypyrimidine bromination Bromination start->bromination workup Reaction Work-up (Quenching & Neutralization) bromination->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Purity & Activity of Reagents start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_time Adjust Reaction Time start->check_time side_reactions Analyze for Side Products (TLC/HPLC) check_reagents->side_reactions check_temp->side_reactions check_time->side_reactions purification_issue Modify Purification Strategy side_reactions->purification_issue Impure Product success Improved Yield side_reactions->success Pure Product purification_issue->success

Caption: Troubleshooting workflow for yield improvement.

References

Technical Support Center: Byproduct Formation in 2-Amino-4,6-dibromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dibromopyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in Crude Product after Suzuki-Miyaura Coupling

Q1: I performed a Suzuki-Miyaura coupling with this compound and an arylboronic acid. Besides my desired product, I see several other significant peaks in my LC-MS. What are the likely byproducts?

A1: In a typical Suzuki-Miyaura coupling, several byproducts can form. The most common ones to consider are:

  • Monosubstituted Product: The reaction may not have gone to completion, leaving one of the bromine atoms unreacted. This results in 2-Amino-4-bromo-6-arylpyrimidine.

  • Homocoupling of Boronic Acid: Your arylboronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or the use of Palladium(II) precatalysts that are reduced in-situ.

  • Dehalogenated Starting Material: One or both bromine atoms on the this compound can be replaced by a hydrogen atom, leading to 2-Amino-4-bromopyrimidine or 2-aminopyrimidine.

  • Protodeboronation of Boronic Acid: The boronic acid can be converted to the corresponding arene (Ar-H) before it couples with the pyrimidine. This is more common with heteroarylboronic acids and in the presence of aqueous bases.

  • Homocoupling of the Pyrimidine: Although less common, the this compound can couple with itself to form a bipyrimidine.

Q2: How can I minimize the formation of these byproducts in my Suzuki-Miyaura reaction?

A2: To minimize byproduct formation, consider the following optimizations:

  • Ensure Inert Atmosphere: Rigorously degas your solvents and reaction vessel to remove oxygen, which will reduce the homocoupling of the boronic acid. Techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles are effective.

  • Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can help to avoid the initial homocoupling that can occur during the in-situ reduction of Pd(II) catalysts.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over side reactions.

  • Base Selection: The choice of base is critical. Weaker bases like K₃PO₄ or KF may sometimes reduce the incidence of side reactions compared to stronger bases. The effect of the base is often substrate-dependent.

  • Use of Boronic Esters: To combat protodeboronation, consider using more stable boronic esters, such as pinacol esters, instead of boronic acids.

Issue 2: Low Yield and Complex Mixture in Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination on this compound and observe a low yield of my desired di-aminated product along with several byproducts. What could be the issue?

A3: Low yields and complex mixtures in Buchwald-Hartwig aminations with dihalogenated substrates often point to a few key issues:

  • Incomplete Reaction: The reaction may have stopped at the mono-amination stage, resulting in 2-Amino-4-bromo-6-aminopyrimidine. Di-amination of di-halogenated pyridines can be challenging and may require more forcing conditions for the second substitution.

  • Dehalogenation: A significant byproduct can be the dehalogenated starting material, where one or both bromo groups are replaced by hydrogen. This can occur as a side reaction in the catalytic cycle.[1]

  • Beta-Hydride Elimination: If your amine has a beta-hydrogen, an unproductive side reaction can occur where the amide undergoes beta-hydride elimination to yield the dehalogenated pyrimidine and an imine.[1]

Q4: How can I improve the yield and selectivity of the di-amination in my Buchwald-Hartwig reaction?

A4: To favor the formation of the di-aminated product, consider the following:

  • Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the amine and base. The reaction time may also need to be extended to drive the reaction to completion for the second substitution.

  • Catalyst and Ligand System: For di-amination, a highly active catalyst system is often required. Experiment with different palladium precatalysts and bulky, electron-rich phosphine ligands.

  • Temperature: Higher reaction temperatures may be necessary to facilitate the second amination, but this must be balanced against the potential for increased byproduct formation.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields for challenging aminations.

Issue 3: Unexpected Hydrolysis or Dehalogenation Products

Q5: I have identified 2-Amino-4,6-dihydroxypyrimidine and/or 2-Amino-4-bromopyrimidine in my reaction mixture. What reaction conditions could lead to these byproducts?

A5: The formation of these byproducts points towards two common side reactions:

  • Hydrolysis: The bromine atoms on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of strong bases and water, leading to the formation of 2-Amino-4,6-dihydroxypyrimidine. The synthesis of this dihydroxy compound from guanidine and a malonic ester is a common route, and its formation from the dibromo analog represents a potential side reaction under basic, aqueous conditions.

  • Reductive Dehalogenation: The cleavage of the carbon-bromine bond to form a carbon-hydrogen bond is a known process for halogenated pyrimidines.[2] This can be mediated by certain reagents or catalytic systems, especially under forcing conditions.

Q6: How can I prevent hydrolysis and dehalogenation?

A6: To prevent these side reactions:

  • Anhydrous Conditions: If hydrolysis is a problem, ensure that your solvents and reagents are scrupulously dried.

  • Careful Choice of Base: If using a strong base, consider if a non-hydroxide base might be more suitable.

  • Milder Reaction Conditions: Where possible, use milder reaction temperatures and shorter reaction times to minimize the opportunity for dehalogenation.

  • Avoid Hydride Sources: Ensure that your solvents or reagents are not potential sources of hydrides, which can promote dehalogenation.

Quantitative Data Summary

The following tables summarize general trends in byproduct formation for reactions involving aminobromopyridines and related substrates. Note that specific percentages can vary significantly based on the exact substrates and reaction conditions.

Table 1: Common Byproducts in Suzuki-Miyaura Coupling of Aminobromopyridines

ByproductTypical Conditions Favoring FormationMitigation Strategies
Homocoupling of Boronic Acid Presence of O₂, use of Pd(II) precatalystsRigorous degassing, use of Pd(0) precatalysts
Dehalogenation High temperatures, certain bases/solventsMilder conditions, careful solvent/base selection
Protodeboronation Aqueous bases, heteroarylboronic acidsUse of boronic esters, anhydrous conditions

Table 2: Common Byproducts in Buchwald-Hartwig Amination of Dihalo-heterocycles

ByproductTypical Conditions Favoring FormationMitigation Strategies
Mono-aminated Product Insufficient amine/base, short reaction timeIncrease stoichiometry of amine/base, longer reaction time
Dehalogenation High temperatures, presence of hydride sourcesOptimize temperature, ensure anhydrous/non-hydridic conditions
Beta-Hydride Elimination Amine substrate with β-hydrogensChoice of ligand to favor reductive elimination

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 4.0-5.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Di-amination of this compound

This protocol is a starting point and will likely require significant optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 2.5-3.0 eq.) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (2.2-3.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Byproducts Start This compound + Arylboronic Acid Desired Di-aryl Product Start->Desired Desired Pathway Mono Mono-aryl Product Start->Mono Incomplete Reaction Homo_B Homocoupling of Boronic Acid Start->Homo_B Dehalo Dehalogenation Start->Dehalo Side Reaction Proto Protodeboronation Start->Proto

References

Challenges in the scale-up synthesis of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-4,6-dibromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the bromination of 2-aminopyrimidine-4,6-diol. This multi-step process typically starts with the condensation of a malonic acid derivative with guanidine to form the diol, followed by a bromination step using a reagent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and bromine (Br₂).

Q2: What are the critical parameters to control during the bromination step?

A2: Temperature, reaction time, and the stoichiometry of the brominating agent are crucial. Insufficient temperature or time can lead to incomplete conversion, while excessive temperature or an excess of the brominating agent can result in the formation of over-brominated byproducts. Careful, portion-wise addition of the brominating agent is often recommended to maintain control over the reaction exotherm and minimize side reactions.[1]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, phosphorus oxyhalides and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An appropriate quenching agent for the brominating reagent should be readily available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete initial condensation to form 2-aminopyrimidine-4,6-diol.Optimize the condensation reaction by ensuring the use of a suitable base (e.g., sodium ethoxide) and an appropriate solvent (e.g., ethanol) to facilitate the reaction.[2]
Incomplete bromination of the diol intermediate.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or HPLC to ensure completion.
Product loss during workup and purification.Optimize the extraction and crystallization solvents. Consider using a column chromatography protocol for purification if crystallization is inefficient.
Formation of Impurities/Byproducts Over-bromination leading to tri-brominated species.Carefully control the stoichiometry of the brominating agent. Use slow, portion-wise addition to avoid localized excess of the reagent.[1]
Hydrolysis of the dibromopyrimidine back to the diol during workup.Ensure all workup steps are performed under anhydrous or near-anhydrous conditions until the product is isolated. Use a non-aqueous workup if possible.
Incomplete conversion of the starting material.Re-evaluate the reaction conditions (temperature, time, solvent). Ensure efficient mixing, especially in larger reaction vessels, to avoid localized concentration gradients.[1]
Difficulty in Product Purification Oily or non-crystalline product.Attempt purification via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane). If the product is an oil, try co-evaporation with a high-boiling point solvent to remove residual solvents.
Co-crystallization of impurities.Recrystallize the product from a different solvent system. A two-solvent recrystallization (dissolving in a good solvent and precipitating with a poor solvent) can be effective.

Experimental Protocols

Synthesis of 2-Aminopyrimidine-4,6-diol
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents : To the sodium ethoxide solution, add diethyl malonate followed by guanidine hydrochloride.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup : After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.

  • Isolation : Filter the precipitate, wash with cold ethanol and then water, and dry under vacuum to obtain 2-aminopyrimidine-4,6-diol.

Bromination of 2-Aminopyrimidine-4,6-diol
  • Reaction Setup : In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place 2-aminopyrimidine-4,6-diol and an excess of phosphorus oxybromide (POBr₃).

  • Addition of Reagents : Heat the mixture to the desired temperature (e.g., 100-120°C).

  • Reaction : Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification : Neutralize the aqueous solution with a base (e.g., sodium bicarbonate). The crude this compound will precipitate. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Diol Synthesis cluster_step2 Step 2: Bromination start Diethyl Malonate + Guanidine reaction1 Condensation (NaOEt, Ethanol, Reflux) start->reaction1 product1 2-Aminopyrimidine-4,6-diol reaction1->product1 reaction2 Bromination (POBr3, Heat) product1->reaction2 workup Quenching (Ice Water) reaction2->workup neutralization Neutralization (NaHCO3) workup->neutralization purification Purification (Recrystallization/Chromatography) neutralization->purification product2 This compound purification->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_impurities Analyze Impurity Profile (NMR/MS) start->check_impurities optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reaction->optimize_conditions Incomplete Reaction improve_workup Modify Workup Procedure (Anhydrous, Quenching) check_impurities->improve_workup Byproducts Formed refine_purification Refine Purification Method (Recrystallization, Chromatography) check_impurities->refine_purification Persistent Impurities

References

Preventing over-substitution in 2-Amino-4,6-dibromopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dibromopyrimidine. The focus is on preventing over-substitution and achieving selective mono-substitution in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-substituted product in my reaction with this compound?

Over-substitution, leading to the formation of a di-substituted product, is a common challenge in reactions with this compound. This occurs because after the initial substitution at one of the bromine-bearing carbons (typically the more reactive C4 or C6 position), the remaining bromo-substituent can still undergo a second reaction with the nucleophile or coupling partner. The pyrimidine ring remains sufficiently electron-deficient to allow for this second substitution, especially under harsh reaction conditions.

Q2: Which position, C4 or C6, is more reactive in this compound?

In this compound, the C4 and C6 positions are electronically equivalent due to the symmetry of the molecule. Therefore, the initial substitution can occur at either position with equal probability, leading to a single mono-substituted product. The key challenge is to prevent a subsequent substitution at the remaining bromo-position. Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position due to better stabilization of the Meisenheimer intermediate.[1][2]

Q3: How does the reactivity of this compound compare to its dichloro-analogue?

Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of bromide compared to chloride. Consequently, reactions with this compound may proceed under milder conditions but may also be more prone to over-substitution compared to 2-amino-4,6-dichloropyrimidine.

Q4: Can I use a protecting group on the 2-amino group to control the reaction?

Yes, protecting the 2-amino group can be a viable strategy. The choice of protecting group is critical. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyl (Bn).[3][4][5][6][7]

  • Boc protection: This is a widely used strategy. The Boc group can be introduced using di-tert-butyl dicarbonate ((Boc)₂O).[5][6] It is generally stable to many reaction conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid).

  • Benzyl protection: A benzyl group can be introduced and is typically removed by catalytic hydrogenation.[3][4][8]

Protecting the amino group can modulate the electronic properties of the pyrimidine ring and may influence the regioselectivity and extent of substitution.

Troubleshooting Guides

Issue 1: High Levels of Di-substituted Product in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • NMR and LC-MS analysis show a significant peak corresponding to the mass of the di-substituted product.

  • Low yield of the desired mono-substituted product.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully control the stoichiometry of the nucleophile. Start with a 1:1 molar ratio of this compound to the nucleophile. A slight excess of the nucleophile (up to 1.2 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided.
High Reaction Temperature High temperatures increase the rate of both mono- and di-substitution, but often favor the latter. Reduce the reaction temperature. For example, if the reaction is being run at 100°C, try reducing it to 80°C or even room temperature and monitor the progress over a longer period.
Rapid Addition of Nucleophile Adding the nucleophile too quickly can create localized high concentrations, promoting di-substitution. Add the nucleophile dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.
Strongly Activating Nucleophile Highly reactive nucleophiles are more likely to lead to over-substitution. If possible, consider using a less reactive nucleophile or a protected version of the nucleophile.
Inappropriate Solvent The solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO are common for SNAr reactions. Consider using a less polar solvent to potentially slow down the second substitution.

Experimental Protocol: Selective Mono-amination of a Dihalopyrimidine (Analogous System)

This protocol for the mono-amination of 4,6-dichloropyrimidine can be adapted for this compound.

Parameter Value
Substrate 4,6-Dichloropyrimidine (1.0 mmol)
Nucleophile Adamantane-containing amine (1.0 mmol)
Base K₂CO₃ (2.0 mmol)
Solvent DMF (1 mL)
Temperature Room Temperature
Reaction Time 24 hours
Yield of Mono-product 60-99%

Adapted from[9]

Issue 2: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Symptoms:

  • Formation of a mixture of mono- and di-substituted products.

  • Low yield of the desired mono-substituted product.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and ligand is crucial for controlling selectivity. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands can sometimes favor mono-amination. For Suzuki couplings, the ligand can influence the rate of oxidative addition and reductive elimination. Screen different catalyst/ligand combinations (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos).
Incorrect Base The base can affect the catalytic cycle. For Buchwald-Hartwig reactions, strong bases like NaOtBu or LiHMDS are often used. For Suzuki couplings, milder bases like K₂CO₃ or Cs₂CO₃ are common. A weaker base may help to slow down the second coupling reaction.
High Reaction Temperature Similar to SNAr, high temperatures can lead to a loss of selectivity. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it if the reaction is too slow.
Stoichiometry of the Coupling Partner Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid/ester or amine.
Use of a Protecting Group Protect the 2-amino group with a Boc or Benzyl group to modify the electronic properties of the pyrimidine ring and potentially improve selectivity.

Experimental Protocol: Boc Protection of an Aminopyridine (Analogous System)

This protocol can be adapted for the protection of this compound.

Parameter Value
Substrate Aminopyridine (1.0 equiv)
Reagent (Boc)₂O (1.5-2.0 equiv)
Catalyst/Reagents EDCI (1.5-3.0 equiv), HOBT (0.05-0.1 equiv)
Base Triethylamine (1.5-3.0 equiv)
Solvent THF, CH₂Cl₂, MeOH, or 1,4-dioxane
Temperature Room Temperature
Reaction Time 0.5-2 hours
Yield 80-90%

Adapted from[10]

Visualizations

Logical Workflow for Troubleshooting Over-substitution

G Troubleshooting Over-substitution start High Di-substitution Observed check_stoichiometry Check Stoichiometry of Nucleophile/Coupling Partner start->check_stoichiometry is_excess Is it > 1.2 eq? check_stoichiometry->is_excess reduce_stoichiometry Reduce to 1.0-1.1 eq. is_excess->reduce_stoichiometry Yes check_temperature Check Reaction Temperature is_excess->check_temperature No reduce_stoichiometry->check_temperature is_high Is it elevated? check_temperature->is_high lower_temperature Lower Temperature is_high->lower_temperature Yes check_addition Check Rate of Addition (for SNAr) is_high->check_addition No lower_temperature->check_addition is_fast Is it rapid? check_addition->is_fast slow_addition Use Dropwise Addition is_fast->slow_addition Yes optimize_catalyst Optimize Catalyst/Ligand (for Cross-Coupling) is_fast->optimize_catalyst No slow_addition->optimize_catalyst consider_pg Consider Protecting Group Strategy optimize_catalyst->consider_pg solution Mono-substituted Product Favored consider_pg->solution

Caption: A decision-making workflow for troubleshooting over-substitution in reactions involving this compound.

Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction (Buchwald-Hartwig Amination)

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R₂NH amine_complex [Ar-Pd(II)(Br)(R₂NH)L_n] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product reactants Ar-Br + R₂NH reactants->oxidative_addition

Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination, a common cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Amino-4,6-dibromopyrimidine. The following information is curated to address common challenges and provide actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in cross-coupling reactions with this compound?

The primary challenges stem from the electronic properties of the substrate. The electron-donating amino group and the two coordinating nitrogen atoms of the pyrimidine ring can complicate the catalytic cycle.[1] Key issues include:

  • Catalyst Inhibition/Deactivation: The lone pairs of electrons on the pyrimidine nitrogens can coordinate with the palladium catalyst, forming inactive species.[1] Oxygen contamination can also oxidize the active Pd(0) catalyst.[1]

  • Regioselectivity: With two reactive bromine atoms at the C4 and C6 positions, achieving selective mono-substitution can be challenging. Often, a mixture of mono- and di-substituted products is obtained.

  • Reactivity: While the C-Br bonds are generally reactive, the overall electron-rich nature of the aminopyrimidine ring can influence the rate of oxidative addition.

Q2: Which type of palladium catalyst and ligands are recommended for this substrate?

For electron-rich heteroaryl halides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[1] These ligands help to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • For Suzuki-Miyaura Coupling: Catalyst systems like Pd(PPh₃)₄, Pd(dppf)Cl₂, and combinations of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos or XPhos are good starting points.

  • For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, RuPhos), are highly effective.[1] Pre-formed catalysts can also offer more reliable results.

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[2]

Q3: How can I control for mono- versus di-substitution?

Achieving selective mono-arylation or amination of a dihalo-substrate requires careful control of reaction conditions:

  • Stoichiometry: Use of a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid or amine) can favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS.

  • Catalyst Loading: In some cases, a lower catalyst loading may favor mono-substitution.

For di-substitution, an excess of the coupling partner (e.g., >2.2 equivalents) and longer reaction times are typically required.

Q4: What are the best practices for setting up these cross-coupling reactions?

  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[1]

  • Anhydrous and Degassed Solvents: Use of anhydrous and properly degassed solvents is critical to prevent quenching of reagents and catalyst deactivation.[1]

  • Reagent Purity: Ensure the purity of all reagents, including the substrate, coupling partner, and base, as impurities can negatively impact the reaction outcome.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion

Low or no conversion is a common issue in cross-coupling reactions with aminopyrimidine substrates. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting_Low_Conversion cluster_solutions Potential Solutions Start Low Conversion Detected Check_Reagents Verify Reagent Quality (Substrate, Coupling Partner, Base, Solvents) Start->Check_Reagents Start Here Check_Conditions Review Reaction Setup (Inert Atmosphere, Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Use fresh, pure reagents. Ensure solvents are anhydrous and degassed. Check_Reagents->Sol_Reagents Issue Found Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) Check_Conditions->Check_Catalyst Setup OK Sol_Conditions Ensure rigorous inert atmosphere. Optimize temperature (often requires heating, 80-120 °C). Increase reaction time. Check_Conditions->Sol_Conditions Issue Found Optimize Systematic Optimization Check_Catalyst->Optimize System OK Sol_Catalyst Screen different ligands (e.g., bulky, electron-rich phosphines like XPhos, SPhos). Increase catalyst loading (start with 2-5 mol%). Use a pre-catalyst for reliable activation. Check_Catalyst->Sol_Catalyst Issue Found Solution Improved Conversion Optimize->Solution

A logical workflow for troubleshooting low conversion.
Potential Cause Recommended Solution
Catalyst Deactivation The pyrimidine nitrogen can coordinate to the palladium center, inhibiting catalysis.[1] Use bulky ligands (e.g., XPhos, SPhos) that can favor the desired catalytic cycle over catalyst inhibition. Ensure the reaction is thoroughly degassed to remove oxygen.
Poor Reagent Quality Boronic acids can degrade over time. Use fresh or purified boronic acids. Ensure the base is of high purity and handled under inert conditions. Solvents must be anhydrous.
Suboptimal Temperature Many cross-coupling reactions with heteroaryl halides require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1] Cautiously increase the temperature and monitor for decomposition.
Incorrect Ligand or Base The choice of ligand and base is critical. For this electron-rich substrate, bulky, electron-rich phosphine ligands are often necessary.[1] Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)
Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.Rigorously degas all solvents and the reaction mixture before adding the catalyst. Purge the reaction vessel with an inert gas.
Protodebromination The C-Br bond is cleaved and replaced by a hydrogen atom. This can be caused by traces of water or other proton sources, or by certain side reactions in the catalytic cycle.Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.
Mixture of Mono- and Di-substituted Products The reactivity of the second C-Br bond is comparable to the first, leading to a mixture of products.To favor mono-substitution, use a slight excess (1.1-1.2 eq.) of the coupling partner and monitor the reaction closely, stopping it once the starting material is consumed. To favor di-substitution, use a larger excess (>2.2 eq.) of the coupling partner and a longer reaction time.

Data Presentation: Catalyst Systems for Similar Substrates

Please note: The following data is compiled from reactions with structurally similar aminohalopyridines and dihalopyridines, as specific comparative data for this compound is limited in the literature. These conditions should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄-K₂CO₃ / Na₂CO₃Dioxane/H₂O or Toluene/H₂O80-10012-24Good to High
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012High
PdCl₂(dppf)dppfK₂CO₃DME802-12High
Pd₂(dba)₃P(t-Bu)₃KFDioxane80-10012-24Effective

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst / PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane100-11012-24Good to High
Pd(OAc)₂BINAPCs₂CO₃Toluene10018Good
RuPhos Precatalyst-LiHMDSTHF6516High

Table 3: Representative Conditions for Sonogashira Coupling

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄CuIEt₃N or PiperidineToluene or DMF80-1003-14High
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMF25-8012-24Good to High

Experimental Protocols

Disclaimer: These are generalized procedures based on similar substrates and should be optimized for this compound and your specific coupling partners.

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Flask, Reagents, Inert Atm.) Reaction Reaction (Heating, Stirring, Monitoring by TLC/LC-MS) Setup->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis

General workflow for cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq. for mono-substitution or 2.5 eq. for di-substitution), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst (e.g., XPhos-Pd-G3, 2-4 mol%), the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.[3]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).[4]

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF), followed by the base (e.g., Et₃N, 2.0-3.0 eq.) and the terminal alkyne (1.1 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, cool to room temperature, and concentrate the mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]

References

Technical Support Center: Nucleophilic Substitution of 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-Amino-4,6-dibromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on this compound?

In pyrimidine systems, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is due to the electronic activation by the ring nitrogens, which can stabilize the negative charge in the Meisenheimer intermediate. The amino group at the C2 position is an electron-donating group, which further deactivates this position for nucleophilic attack. Therefore, substitution is expected to occur preferentially at either the C4 or C6 position.

Q2: How does the choice of base influence the reaction?

The base plays a crucial role in nucleophilic substitution reactions involving amine nucleophiles. Its primary function is to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction. The choice of base can significantly impact the reaction rate and yield. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are commonly used. For palladium-catalyzed aminations, stronger bases like sodium tert-butoxide (NaOtBu) are often employed.

Q3: What are the common side reactions to be aware of?

The most common side reactions include:

  • Di-substitution: Reaction at both the C4 and C6 positions. This can be minimized by using a stoichiometric amount of the nucleophile and controlling the reaction temperature.

  • Solvolysis: If the solvent is nucleophilic (e.g., ethanol, methanol), it can compete with the intended nucleophile, leading to the formation of alkoxy-substituted byproducts. Using a non-nucleophilic solvent can prevent this.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the bromo substituent, forming the corresponding hydroxypyrimidine. Ensuring anhydrous reaction conditions is crucial.

Q4: Can I achieve regioselective mono-substitution?

Achieving regioselective mono-substitution on this compound can be challenging as the C4 and C6 positions are electronically similar. However, factors like the steric hindrance of the incoming nucleophile and fine-tuning of reaction conditions (temperature, solvent, and base) can influence the selectivity. For sterically bulky nucleophiles, substitution at the less hindered position may be favored.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Insufficiently activated pyrimidine ring.While the pyrimidine ring is electron-deficient, strong electron-withdrawing groups can enhance reactivity. However, for this substrate, focus on other factors.
Poor leaving group.Bromine is a good leaving group for SNAr reactions on pyrimidines.
Weak nucleophile.Increase the nucleophilicity of the amine by using a suitable base to deprotonate it. For very weak nucleophiles, consider palladium-catalyzed cross-coupling reactions.
Reaction temperature is too low.Gradually increase the reaction temperature. For catalyst-free SNAr, higher temperatures (e.g., 140 °C in DMF) might be necessary.
Unsuitable base.The choice of base is critical. For amine nucleophiles, non-nucleophilic organic bases like TEA or DIPEA are often a good starting point. For less reactive systems, a stronger base like NaH or K₂CO₃ might be required.
Inappropriate solvent.Use a polar aprotic solvent like DMF, DMSO, or THF to facilitate the reaction.
Formation of Di-substituted Product Excess nucleophile.Use a stoichiometric amount (1.0-1.2 equivalents) of the amine nucleophile.
High reaction temperature.Lower the reaction temperature to favor mono-substitution.
Presence of Alkoxy Byproduct Nucleophilic solvent (e.g., ethanol, methanol).Switch to a non-nucleophilic solvent such as dioxane, toluene, or DMF.
Hydrolysis of Bromo Group Presence of water in the reaction.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Product is highly polar and difficult to separate from byproducts or residual base.Perform an aqueous workup to remove inorganic salts. Acid-base extraction can be effective for separating basic or acidic impurities.

Data Presentation

The following table provides an illustrative summary of how the choice of base can influence the yield of the mono-substituted product in a typical nucleophilic substitution reaction of this compound with a primary amine. Please note that these are representative values and actual results may vary depending on the specific nucleophile, solvent, and temperature used.

Base Solvent Temperature (°C) Typical Yield of Mono-substituted Product (%) Key Considerations
Triethylamine (TEA)EtOHReflux60-75Mild conditions, but potential for solvolysis from ethanol.
Diisopropylethylamine (DIPEA)NMP12065-80Good for sterically hindered amines, less nucleophilic than TEA.
Sodium Hydride (NaH)DMF8070-85Strong base, requires anhydrous conditions. Generates the amine anion for increased reactivity.
Potassium Carbonate (K₂CO₃)DMSO14055-70Common inorganic base, may require higher temperatures.
Cesium Carbonate (Cs₂CO₃)Dioxane10075-90Often provides higher yields due to increased solubility and basicity.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the mono-amination of this compound.

  • To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.0-1.2 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically between 80-140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be filtered and washed with a suitable solvent.

  • Alternatively, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow start Start reagents Combine this compound, amine nucleophile, and base in anhydrous solvent start->reagents heating Heat reaction mixture (80-140 °C) reagents->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring workup Reaction workup: Quench, extract, wash, dry monitoring->workup Reaction complete purification Purify crude product: Column chromatography or recrystallization workup->purification product Characterize final product purification->product

Caption: Experimental workflow for the nucleophilic substitution of this compound.

troubleshooting_logic start Low or No Yield check_temp Is temperature high enough? start->check_temp check_base Is the base appropriate? check_temp->check_base Yes increase_temp Increase temperature check_temp->increase_temp No check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes change_base Try a stronger or non-nucleophilic base check_base->change_base No change_solvent Switch to DMF, DMSO, or THF check_solvent->change_solvent No success Yield Improved check_solvent->success Yes increase_temp->success change_base->success change_solvent->success

Caption: Troubleshooting logic for addressing low product yield in the substitution reaction.

Technical Support Center: Work-up Procedures for Reactions Involving 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-4,6-dibromopyrimidine in their synthetic workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block, primarily used in cross-coupling reactions to introduce substituents at the 4- and 6-positions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with a variety of amines.[1][2][3][4]

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): With strong nucleophiles.

Q2: How can I control the selectivity between mono- and di-substitution at the C4 and C6 positions?

A2: Achieving selective mono-substitution over di-substitution is a common challenge with di-halogenated pyrimidines. The following strategies can be employed:

  • Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of the coupling partner is crucial for favoring mono-substitution.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS to stop the reaction upon consumption of the starting material can prevent the formation of the di-substituted product.

  • Catalyst and Ligand Choice: For Suzuki and Buchwald-Hartwig reactions, the choice of palladium catalyst and ligand can influence selectivity. Bulky ligands can sometimes favor mono-substitution due to steric hindrance.

  • Base: The choice and amount of base can also play a role in modulating the reactivity.

For di-substitution, an excess of the coupling partner (2.2-3.0 equivalents) and longer reaction times or higher temperatures are typically required.

Q3: What are the common impurities I might encounter in my reaction mixture?

A3: Besides unreacted starting material and the desired mono- or di-substituted products, several side products can form:

  • Homocoupling Products: Formation of biaryl compounds from the coupling of two boronic acid molecules in Suzuki reactions.

  • Dehalogenation: Replacement of one or both bromine atoms with hydrogen. This can be more prevalent with extended reaction times or in the presence of certain bases or impurities.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene.

  • Catalyst Residues: Palladium residues from cross-coupling reactions can contaminate the product.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. For Suzuki and Buchwald-Hartwig reactions, consider using a pre-catalyst that is more stable and provides a more active catalytic species. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Inappropriate Ligand For challenging couplings, screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective for cross-coupling reactions.
Suboptimal Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. Ensure the base is anhydrous and of high purity.
Solvent Issues Use anhydrous and degassed solvents. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used; the ratio may need optimization to ensure all components are soluble.
Low Reaction Temperature Gradually increase the reaction temperature. However, be mindful that higher temperatures can also lead to catalyst decomposition and side product formation.
Issue 2: Difficulty in Purifying the Product
Problem Possible Cause Suggested Solution
Co-elution of Product and Impurities during Column Chromatography Inappropriate eluent system.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. For basic products that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.
Poor Separation of Mono- and Di-substituted Products Similar polarities of the products.Utilize a longer chromatography column for better resolution. Consider using a different stationary phase, such as alumina, or specialized columns for isomer separation.[5][6]
Product is Insoluble and Precipitates from the Reaction Mixture Low solubility of the product in the reaction solvent.At the end of the reaction, try adding a co-solvent in which the product is more soluble to facilitate transfer and purification.
Residual Palladium in the Final Product Incomplete removal during work-up.Wash the organic layer with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) or use a metal scavenger resin to remove residual palladium.

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
  • Cooling and Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Work-up Procedure for a Buchwald-Hartwig Amination Reaction
  • Cooling and Quenching: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with 2-Amino-4,6-dihalopyrimidine Analogs

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901285-952-Amino-4-bromopyridine
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901280-902-Amino-4-bromopyridine
Arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good5-(4-bromophenyl)-4,6-dichloropyrimidine[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination with 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AlkylaminesCuI/DMPAOK₂CO₃Water118-200~2.5Varies
ArylaminesCuI/DMPAOK₂CO₃Water118-200~2.5Varies

Note: The data in these tables are for analogous compounds and should be used as a starting point for optimization for this compound.

Visualizations

G General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Starting material, catalyst, base, solvent) start->check_reagents check_reagents->start Impure Reagents check_conditions Review Reaction Conditions (Temperature, time, atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Suboptimal Conditions optimize_catalyst Optimize Catalyst System (Pre-catalyst, ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Type, amount) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent monitor_reaction Monitor Reaction Closely (TLC, LC-MS) optimize_solvent->monitor_reaction successful_reaction Improved Yield monitor_reaction->successful_reaction

Caption: Troubleshooting workflow for low reaction yields.

G Work-up and Purification Workflow reaction_complete Reaction Complete quench Quench Reaction reaction_complete->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: General workflow for reaction work-up and purification.

References

Validation & Comparative

Reactivity Face-Off: 2-Amino-4,6-dibromopyrimidine vs. 2-Amino-4,6-dichloropyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-aminopyrimidines serve as crucial building blocks for the synthesis of a diverse array of biologically active molecules, particularly in medicinal chemistry and drug development. The strategic functionalization of the pyrimidine core, often initiated from its halogenated derivatives, is a cornerstone of modern synthetic organic chemistry. This guide provides an in-depth comparison of the reactivity of two key halogenated pyrimidine intermediates: 2-amino-4,6-dibromopyrimidine and 2-amino-4,6-dichloropyrimidine. By examining their performance in pivotal synthetic transformations and providing supporting data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Fundamental Difference: Carbon-Halogen Bond Reactivity

The primary determinant of the differential reactivity between this compound and 2-amino-4,6-dichloropyrimidine lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy dictates that the C-Br bond is more readily cleaved, rendering this compound the more reactive of the two in reactions where the cleavage of the carbon-halogen bond is the rate-determining step. This is particularly evident in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidines. The two nitrogen atoms in the pyrimidine ring withdraw electron density, activating the halogenated positions (C4 and C6) towards nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, where the nucleophile attacks the carbon bearing the halogen. While the electronegativity of chlorine is higher than bromine, which could suggest a more electrophilic carbon center, the better leaving group ability of bromide often leads to faster overall reaction rates for the bromo-substituted compound. The 2-amino group, being an electron-donating group, deactivates the pyrimidine ring towards nucleophilic attack to some extent. However, the strong activation by the ring nitrogens at the C4 and C6 positions overcomes this effect.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound2-Amino-4,6-dichloropyrimidine
Relative Reactivity HigherLower
Leaving Group Ability Excellent (Br⁻)Good (Cl⁻)
Typical Reaction Conditions Milder conditions (lower temperatures, shorter reaction times) may be sufficient.May require more forcing conditions (higher temperatures, longer reaction times).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The weaker C-Br bond in this compound facilitates a faster rate of oxidative addition compared to the C-Cl bond in 2-amino-4,6-dichloropyrimidine. This generally translates to higher reaction efficiency, allowing for lower catalyst loadings, milder reaction conditions, and shorter reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2-Amino-4,6-dichloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Temperature LowerHigher
Catalyst Loading Potentially LowerTypically Higher
Reported Yield (Example) High yields are generally expected for mono-arylation.Moderate to good yields, often requiring optimized conditions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the C-X bond.

Table 3: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2-Amino-4,6-dichloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Conditions Milder base and lower temperatures may be effective.Often requires a strong base (e.g., NaOtBu, LiHMDS) and elevated temperatures.
Ligand Choice A wider range of phosphine ligands may be effective.Often requires bulky, electron-rich phosphine ligands for efficient coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions. Note that optimization may be required for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

A solution of 2-amino-4,6-dihalopyrimidine (1.0 mmol) and the desired amine (1.1-2.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is treated with a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) if the amine salt is not used. The reaction mixture is then heated (e.g., reflux or microwave irradiation) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

In a flask purged with an inert gas (e.g., argon or nitrogen), 2-amino-4,6-dihalopyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol) are combined in a degassed solvent system (e.g., dioxane/water, toluene/water, or DME). The mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with 2-amino-4,6-dihalopyrimidine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, SPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.2-2.0 mmol) under an inert atmosphere. The desired amine (1.1-1.5 mmol) and an anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF) are added. The reaction mixture is heated with stirring until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualization of Reaction Workflows and Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Amino-4,6-dihalopyrimidine 2-Amino-4,6-dihalopyrimidine Meisenheimer_Complex Meisenheimer Complex 2-Amino-4,6-dihalopyrimidine->Meisenheimer_Complex Attack of Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product Loss of Leaving Group Halide_Ion Halide_Ion Meisenheimer_Complex->Halide_Ion

Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X 2-Amino-4,6-dihalopyrimidine Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Reactivity_Comparison_Logic Logical Flow for Reactivity Comparison A Compound B This compound A->B C 2-Amino-4,6-dichloropyrimidine A->C D C-X Bond Strength B->D C->D E Weaker (C-Br) D->E F Stronger (C-Cl) D->F G Reactivity in Cross-Coupling (Oxidative Addition) E->G F->G H Higher G->H I Lower G->I

Caption: Reactivity is dictated by the carbon-halogen bond strength.

Conclusion

The choice between this compound and 2-amino-4,6-dichloropyrimidine as a synthetic precursor is a critical decision that should be guided by the specific transformation being targeted and the desired reaction efficiency. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is generally the more reactive substrate, often leading to higher yields and requiring milder reaction conditions. This enhanced reactivity is a direct consequence of the weaker carbon-bromine bond. Conversely, 2-amino-4,6-dichloropyrimidine may be preferred when a less reactive substrate is desired, for reasons of cost, or when seeking to perform sequential, selective functionalization at different positions on a polyhalogenated pyrimidine. A thorough understanding of these reactivity differences allows for more rational planning of synthetic routes and can significantly impact the successful outcome of a research and development program.

A Comparative Analysis of 2-Bromo- vs. 2-Chloro-Pyrimidines in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between 2-bromo- and 2-chloro-pyrimidines as substrates in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform substrate selection in the synthesis of complex molecules.

The fundamental difference in reactivity between 2-bromo- and 2-chloro-pyrimidines in palladium-catalyzed Suzuki coupling lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2] This distinction directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the halopyrimidine to the palladium(0) catalyst.[3] Consequently, 2-bromopyrimidines are generally more reactive and often require milder reaction conditions to achieve high yields.

Performance Comparison: Reactivity and Yields

Experimental data consistently demonstrates that 2-bromopyrimidines afford higher yields in shorter reaction times and under less stringent conditions compared to their chloro-analogs. The stronger C-Cl bond in 2-chloropyrimidines necessitates more forcing conditions, such as higher temperatures, longer reaction times, and often more sophisticated catalyst systems to facilitate efficient oxidative addition.[1][4]

For instance, while a standard Pd(PPh₃)₄ catalyst may be sufficient for the coupling of a 2-bromopyrimidine, 2-chloropyrimidines often require more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the challenging C-Cl bond activation.[5][6]

Table 1: Illustrative Comparison of Reaction Conditions and Yields

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyrimidinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80 / 4~90
2-ChloropyrimidinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O100 / 12~45
2-ChloropyrimidinePhenylboronic AcidPd₂(dba)₃ / XPhos (2 mol%)K₃PO₄1,4-Dioxane110 / 8>85

Note: The data presented is a representative summary compiled from typical outcomes in Suzuki coupling reactions and is intended for comparative purposes.

The data highlights that to achieve yields comparable to 2-bromopyrimidine, the coupling of 2-chloropyrimidine often necessitates a more advanced catalytic system and more forcing conditions.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The initial oxidative addition of the halopyrimidine to the Pd(0) center is typically the rate-limiting step, and it is here that the difference between the bromo and chloro substrates is most pronounced. The lower bond dissociation energy of the C-Br bond facilitates a faster oxidative addition compared to the C-Cl bond.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (R-X) Ar-Pd(II)L2-R' R-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R' Transmetalation (R'-B(OR)2) Ar-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination Product R-R' Ar-Pd(II)L2-R'->Product R-X 2-Halo-pyrimidine (X = Br or Cl) R'-B(OR)2 Boronic Acid/Ester Experimental_Workflow start Start: Assemble Reactants (Halopyrimidine, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert add_catalyst Add Pd Catalyst and Ligand inert->add_catalyst add_solvent Add Degassed Solvents add_catalyst->add_solvent react Heat Reaction Mixture (e.g., 90 °C) add_solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Work-up (Cool, Dilute, Wash) monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Analyze Results (Determine Yield) purify->analyze end End analyze->end

References

The Halogen Effect: A Comparative Analysis of Bromo- vs. Chloro-Substituted Aminopyrimidines in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the biological activities of bromo- and chloro-substituted aminopyrimidines, drawing upon available experimental data to elucidate the nuanced impact of these two common halogens on anticancer and antimicrobial efficacy.

The aminopyrimidine core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. Substitution with bromine or chlorine at various positions on the pyrimidine ring can significantly modulate a compound's physicochemical properties, including its size, lipophilicity, and ability to form halogen bonds. These alterations, in turn, influence target binding affinity, selectivity, and overall biological activity. While direct comparative studies across a wide range of bromo- and chloro-substituted aminopyrimidine analogs are limited, this guide collates available data to offer insights into their structure-activity relationships (SAR).

Comparative Analysis of Anticancer Activity

The introduction of bromine or chlorine onto the aminopyrimidine scaffold has been explored as a strategy to enhance potency against various cancer cell lines. The data, while not always from direct head-to-head comparisons of identical analogs, suggests that the choice of halogen can have a significant impact on cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50) of Bromo- and Chloro-Substituted Aminopyrimidine Analogs against Cancer Cell Lines

Compound/Analog TypeSubstitutionCancer Cell LineIC50 (µM)Reference
2'-Deoxyadenosine Analog2-ChloroCCRF-CEM (T-lymphoblastoid)0.045[1]
2'-Deoxyadenosine Analog2-BromoCCRF-CEM (T-lymphoblastoid)0.068[1]
2-Amino-4-aryl-pyrimidine5-ChloroVEGFR-2 (Kinase Assay)Potent Inhibition[2]
2-Amino-4-aryl-pyrimidine5-ChloroCDK1 (Kinase Assay)Potent Inhibition[2]

Disclaimer: The data presented is compiled from different studies. Direct comparison of IC50 values should be done with caution as experimental conditions may vary.

anticancer_sar cluster_aminopyrimidine Aminopyrimidine Core cluster_substitutions Halogen Substitution cluster_properties Physicochemical Properties cluster_activity Biological Activity Aminopyrimidine Aminopyrimidine Bromo Bromo Aminopyrimidine->Bromo Substitution Chloro Chloro Aminopyrimidine->Chloro Substitution Lipophilicity Lipophilicity Bromo->Lipophilicity Halogen_Bonding Halogen Bonding Bromo->Halogen_Bonding Steric_Bulk Steric Bulk Bromo->Steric_Bulk Chloro->Lipophilicity Chloro->Halogen_Bonding Chloro->Steric_Bulk Target_Binding Target Binding Affinity Lipophilicity->Target_Binding Halogen_Bonding->Target_Binding Steric_Bulk->Target_Binding Selectivity Selectivity Target_Binding->Selectivity Potency Potency Target_Binding->Potency

Comparative Analysis of Antimicrobial Activity

In the realm of antimicrobial research, halogenated aminopyrimidines have demonstrated promising activity against various bacterial strains. The choice between bromine and chlorine can influence the minimum inhibitory concentration (MIC), with the specific substitution pattern playing a crucial role.

Table 2: Comparative Antimicrobial Activity (MIC) of Bromo- and Chloro-Substituted Aminopyrimidine Analogs

Compound/Analog TypeSubstitutionBacterial StrainMIC (µg/mL)Reference
N-phenylacetamide derivative2-Bromo on acetamideAcinetobacter baumannii-[3]
N-phenylacetamide derivative2-Chloro on acetamideAcinetobacter baumanniiModerate to High Activity[3]
Acetamide derivative2-Chloro-N-phenylS. aureus, E. coli, P. mirabilisMICs > 6.25[4]
Acetamide derivativeN-(5-Bromopyrimidin-2-yl)--[5]
Acetamide derivativeN-(5-Chloropyrimidin-2-yl)--

Disclaimer: The data presented is compiled from different studies. Direct comparison of MIC values should be done with caution as experimental conditions may vary.

experimental_workflow_antimicrobial Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Compound_Dilution Prepare Serial Dilutions of Bromo/Chloro Aminopyrimidines Start->Compound_Dilution Incubation Inoculate and Incubate (e.g., 37°C for 18-24h) Bacterial_Culture->Incubation Compound_Dilution->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines a general procedure for determining the cytotoxic effects of substituted aminopyrimidines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

1. Cell Culture and Seeding:

  • Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells in the logarithmic growth phase and determine cell viability (e.g., using trypan blue exclusion).

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the bromo- and chloro-substituted aminopyrimidines in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.

  • Replace the media in the cell plates with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete dissolution of the formazan.

5. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of substituted aminopyrimidines against bacterial strains.[8][9][10][11][12]

1. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.

  • Pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the bromo- and chloro-substituted aminopyrimidines in a suitable solvent.

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing broth to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway Context: Kinase Inhibition

Many aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The substitution pattern, including the presence of bromine or chlorine, can influence how the inhibitor binds to the ATP-binding pocket of the kinase.

kinase_inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Halogenated_Aminopyrimidine Bromo/Chloro Aminopyrimidine Halogenated_Aminopyrimidine->Receptor_Kinase Inhibits ATP Binding

References

A Comparative Spectroscopic Guide to 2-Amino-4,6-dibromopyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Amino-4,6-dibromopyrimidine with its chloro and methyl analogs, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is essential for the identification, characterization, and quality control of these important heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of experimental data for this compound in the public domain, some values are predicted based on trends observed in related halo- and alkyl-substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted/Experimental)

CompoundSolventChemical Shift (δ) ppm & MultiplicityAssignment
This compound DMSO-d₆~7.5 (s, 1H)~7.2 (br s, 2H)H-5-NH₂
2-Amino-4,6-dichloropyrimidine DMSO-d₆~7.0 - 8.0 (br s, 2H)~6.5 - 7.5 (s, 1H)-NH₂H-5
2-Amino-4,6-dimethylpyrimidine CDCl₃6.27 (s, 1H)4.85 (br s, 2H)2.29 (s, 6H)H-5-NH₂-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental)

CompoundSolventChemical Shift (δ) ppmAssignment
This compound DMSO-d₆~163 (C-2)~158 (C-4, C-6)~95 (C-5)Predicted values
2-Amino-4,6-dichloropyrimidine DMSO-d₆~163 (C-4)~158 (C-2, C-6)~103 (C-5)Predicted values[1]
2-Amino-4,6-dimethylpyrimidine -167.6162.7108.424.1C-4, C-6C-2C-5-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)2-Amino-4,6-dichloropyrimidine[2]2-Amino-4,6-dimethylpyrimidine[3]
N-H Stretching (Amine) 3400 - 3300 (doublet)3470 (asym), 3390 (sym)3320, 3160
N-H Bending (Amine) ~164016501640
C=N/C=C Stretching (Ring) ~1570, ~1450~1570, ~14501595, 1560
C-X (Halogen) Stretching ~600-700 (C-Br)~800 (C-Cl)-
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsNotes
This compound 252.88 / 254.88 / 256.88Fragments from loss of Br, HCNIsotopic pattern for two bromine atoms (1:2:1 ratio) is expected.
2-Amino-4,6-dichloropyrimidine 163 / 165 / 167[M-Cl]⁺, [M-Cl, HCN]⁺Isotopic pattern for two chlorine atoms (9:6:1 ratio) is a key identifier.[1]
2-Amino-4,6-dimethylpyrimidine 123[M-CH₃]⁺, [M-HCN]⁺-
UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Maxima (λmax)

CompoundSolventλmax (nm)Notes
This compound Methanol~240, ~280Predicted based on trends for aminopyrimidines.
2-Amino-4,6-dichloropyrimidine --Data not readily available.
2-Amino-4,6-dimethylpyrimidine Acetonitrile~420Data from a study on proton transfer complexes.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of pyrimidine derivatives and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5]

  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using an internal standard (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine relative proton counts.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.[5] Grind the mixture thoroughly to obtain a fine, homogeneous powder.

  • Pellet Formation : Transfer a portion of the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of a blank KBr pellet or the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5]

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Method of Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) at 70 eV is a common method for these types of compounds, leading to characteristic fragmentation patterns.[1] Electrospray Ionization (ESI) is an alternative soft ionization technique.

  • Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum plots ion intensity versus m/z.

  • Data Interpretation : Identify the molecular ion peak to confirm the molecular weight. Analyze the isotopic pattern, which is particularly informative for halogenated compounds, and the fragmentation pattern to deduce structural information.[5]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically below 1.0).

  • Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for these compounds). Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel pyrimidine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General workflow for spectroscopic analysis.

This comprehensive guide serves as a foundational resource for the spectroscopic analysis of this compound and its key derivatives. The provided data and protocols will aid researchers in the accurate identification and characterization of these compounds in their scientific endeavors.

References

Unlocking the Therapeutic Potential of 2-Aminopyrimidines: A Comparative Guide to their Antiviral and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 2-aminopyrimidines have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antiviral and anticancer agents. This guide provides a comprehensive comparison of the biological activities of various 2-aminopyrimidine derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity of Substituted 2-Aminopyrimidines

The anticancer properties of 2-aminopyrimidine derivatives are largely attributed to their ability to inhibit various protein kinases and other key enzymes involved in cell cycle regulation and tumor progression. Notably, these compounds have shown efficacy against a range of cancer cell lines.

Comparative Anticancer Efficacy

The following tables summarize the in vitro cytotoxic activity of representative substituted 2-aminopyrimidines against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: Cytotoxic Activity of 2-Amino-4-chloro-pyrimidine Derivatives [1]

CompoundSubstitution PatternHCT116 (Colon Cancer) EC50 (µM)MCF7 (Breast Cancer) EC50 (µM)
1 4-(4-methyl piperazine)209.17 ± 1.23221.91 ± 1.37
6 4-(bromophenyl piperazine)89.24 ± 1.3689.37 ± 1.17
Doxorubicin Positive Control2.00.98

Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

CompoundTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
Compound 17 CDK20.29--[2]
Compound 8e CDK9/HDAC188.4 (CDK9), 168.9 (HDAC1)MV-4-11-[3]
Compound 9e FLT3/HDAC1/330.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)MV-4-11-[3]
Compound 15 FLT3 (WT & D835Y)7.42 (WT), 9.21 (D835Y)MV4-11, MOLM-130.83, 10.55[4]

Table 3: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives [5]

CompoundMCF-7 (Breast Cancer) IC50 (µg/mL)MDA-MB-231 (Breast Cancer) IC50 (µg/mL)
Compound 2 4.3 ± 0.11-
Compound 3 --

Table 4: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives [6][7]

CompoundIC50 (µM)
Compound 24 2.8 ± 0.10
Compound 8 72.0 ± 6.20
Compound 9 126.43 ± 6.16
D-saccharic acid 1,4-lactone 45.75 ± 2.16
Mechanism of Action: Kinase Inhibition in Cancer

A primary anticancer mechanism of 2-aminopyrimidines is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[2][8][9] Dysregulation of CDK activity is a hallmark of many cancers. Additionally, inhibition of other kinases like FMS-like tyrosine kinase 3 (FLT3) is a key strategy in acute myeloid leukemia (AML).[4] Some derivatives also exhibit dual inhibitory effects on CDKs and histone deacetylases (HDACs), leading to synergistic antitumor effects.[3]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK2 CDK2 + Cyclin E/A Rb Rb CDK46->Rb phosphorylates CDK2->S promotes transition E2F E2F pRb pRb Rb->pRb phosphorylation E2F->S activates transcription Aminopyrimidine 2-Aminopyrimidine Derivatives Aminopyrimidine->CDK46 inhibits Aminopyrimidine->CDK2 inhibits

CDK Inhibition by 2-Aminopyrimidines.

Antiviral Activity of Substituted 2-Aminopyrimidines

The 2-aminopyrimidine scaffold has also demonstrated significant promise in the development of antiviral agents, with activity reported against a variety of viruses.

Comparative Antiviral Efficacy

The following tables summarize the in vitro antiviral activity of representative substituted 2-aminopyrimidines.

Table 5: Anti-Influenza Virus Activity of 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Derivatives [10]

Derivative ClassVirus TypesAverage EC50 (µM)
Cyclobutyl and cyclopentyl groups at β-position of the aminoalkyl groupA and B0.01 - 0.1

Table 6: Antiviral Activity of 2-Aminopyrimidine-based Macrocycles [11]

CompoundTarget KinaseCellular EC50 (nM)
23 GAK20
55 EPHA2260
58 EPHA2250

Table 7: Anti-Coronavirus Activity of Pyrimido[4,5-d]pyrimidine Derivatives [12]

CompoundSubstitution PatternHCoV-229E EC50 (µM)HCoV-OC43 EC50 (µM)
7a TetrahydronaphthaleneNotable ActivityNotable Activity
7b TetrahydronaphthaleneNotable ActivityNotable Activity
7f Amino-indaneMost PromisingNotable Activity
Mechanism of Action: Targeting Host Kinases for Antiviral Effect

One of the key antiviral strategies of 2-aminopyrimidines involves the inhibition of host cell kinases that are essential for viral entry and replication. For instance, dual inhibition of EPHA2 and GAK kinases has been shown to be effective against viral entry and assembly.[11]

Viral_Entry_Inhibition cluster_host Host Cell cluster_kinases Host Kinases Virus Virus Receptor Host Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating Endocytosis->Uncoating Replication Replication Uncoating->Replication EPHA2 EPHA2 EPHA2->Endocytosis regulates GAK GAK GAK->Endocytosis regulates Aminopyrimidine 2-Aminopyrimidine Derivatives Aminopyrimidine->EPHA2 inhibits Aminopyrimidine->GAK inhibits

Inhibition of Viral Entry via Host Kinases.

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of novel compounds. Below are outlines of key experimental protocols.

Cytotoxicity and Antiproliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of 2-aminopyrimidine derivatives A->B C Incubate for a specified period (e.g., 48-72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

References

A Comparative Guide to Regioselective Functionalization of Dihalogenated Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a critical aspect of modern medicinal chemistry. Dihalogenated aminopyrimidines serve as versatile synthons for the creation of diverse molecular libraries. However, achieving regiocontrol in their functionalization is a significant synthetic challenge. This guide provides an objective comparison of the performance of various methods for the functionalization of dihalogenated aminopyrimidines, supported by experimental data, to facilitate the rational design of synthetic strategies.

Introduction to Regioselectivity in Pyrimidine Functionalization

The pyrimidine ring is electron-deficient, which dictates the regioselectivity of many of its reactions. In dihalogenated pyrimidines, such as the commonly used 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAAr) than the C2 position. This inherent reactivity preference often leads to the selective formation of C4-substituted products. However, by carefully selecting catalysts, ligands, and reaction conditions, this inherent selectivity can be modulated and, in some cases, even inverted to favor functionalization at the C2 position. This guide will explore the nuances of regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and SNAAr reactions on dihalogenated aminopyrimidines.

Comparative Performance Data

The following tables summarize the performance of different functionalization methods on various dihalogenated pyrimidine substrates, highlighting the catalyst systems, reaction conditions, and the resulting regioselectivity and yields.

Table 1: Suzuki-Miyaura Coupling of Dihalogenated Pyrimidines
SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)C4:C2 RatioYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane10024>95:571--INVALID-LINK--
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)150 (MW)0.25>98:295--INVALID-LINK--
2,4-DichloropyrimidinePhenylboronic acidPd/IPrK₂CO₃Toluene100-1:1.5---INVALID-LINK--
2,4-DichloropyrimidinePhenylboronic acidPdCl₂ (ligand-free)K₂CO₃Toluene100->99:1---INVALID-LINK--
Table 2: Buchwald-Hartwig Amination of Dihalogenated Pyrimidines
SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)C4:C2 RatioYield (%)Reference
6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂/dppb (1 mol%)LiHMDSTHF0<0.1>99:197[A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
6-Aryl-2,4-dichloropyrimidineAnilineNo CatalystLiHMDSTHF-600.597:3-[A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
5-(Me₃Si)-2,4-dichloropyrimidine4-tert-ButylanilinePd₂(dba)₃/RuPhosNaOtBuToluene100122:>9891--INVALID-LINK--
2,4-DichloropyridineAnilinePd(OAc)₂/XantphosK₂CO₃Toluene100-20:1 to 50:1---INVALID-LINK--
Table 3: Sonogashira Coupling of Dihalogenated Pyrimidines
SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)PositionYield (%)Reference
4,6-Dichloro-2-pyronePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene2521C685--INVALID-LINK--
2,4-DichloroquinolinePhenylacetylenePd/C-CuIEt₃NH₂O80-C285--INVALID-LINK--
2,8-Diiodo-6-chloropurinePhenylacetylenePd(PPh₃)₄/CuIEt₃NDMFrt2C289--INVALID-LINK--
2,8-Diiodo-6-chloropurinePhenylacetylenePd₂(dba)₃/Xantphos/CuIEt₃NDMFrt2C885--INVALID-LINK--
Table 4: Nucleophilic Aromatic Substitution (SNAAr) of Dihalogenated Aminopyrimidines
SubstrateNucleophileConditionsC4:C2 RatioYield (%)Reference
6-Aryl-2,4-dichloropyrimidineDibutylamineK₂CO₃, DMAc, rt, 1h2:1 to 4:1-[A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOH, EtOH, rt, 1hSelective C4/C6---INVALID-LINK--
5-Chloro-2,4,6-trifluoropyrimidineAmmonia-Selective C4---INVALID-LINK--

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified. Solvents should be anhydrous and reagents should be of high purity.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from a microwave-assisted procedure that provides high yields and excellent regioselectivity for the C4 position.[1]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane/Water (2:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

This protocol describes a highly regioselective amination of a 6-aryl-2,4-dichloropyrimidine.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Pd(OAc)₂ (1 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • In a flame-dried flask under argon, dissolve the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb in anhydrous THF.

  • In a separate flask, dissolve the secondary amine in anhydrous THF and cool to 0 °C.

  • Slowly add the LiHMDS solution to the amine solution and stir for 10 minutes.

  • Add the freshly prepared lithium amide solution dropwise to the solution of the pyrimidine and catalyst at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in under 5 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Regioselective Sonogashira Coupling

This general protocol is for the Sonogashira coupling of a dihalopyrimidine with a terminal alkyne.

Materials:

  • Dihalopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a degassed solution of the dihalopyrimidine and terminal alkyne in anhydrous toluene, add Et₃N.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Stir the solution at room temperature for 21 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the resulting residue by column chromatography on silica gel.

Protocol 4: Nucleophilic Aromatic Substitution (SNAAr)

This protocol describes the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[2]

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol)

  • Amine (e.g., indoline) (1.0 mmol)

  • Triethylamine (1.0 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the amine, and triethylamine in ethanol.

  • Heat the mixture at reflux for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the solid product by filtration.

  • Recrystallize the product from ethanol to afford the purified 4-aminated pyrimidine.

Factors Influencing Regioselectivity

The regioselectivity of these reactions is a delicate interplay of several factors, which can be manipulated to achieve the desired outcome.

Regioselectivity_Factors Substrate Dihalogenated Aminopyrimidine C4_Position C4 Position (Generally More Reactive) Substrate->C4_Position Electronic Effects C2_Position C2 Position (Generally Less Reactive) Substrate->C2_Position Steric Hindrance Product Regioisomeric Products C4_Position->Product C2_Position->Product Reaction_Type Reaction Type Reaction_Type->C4_Position Reaction_Type->C2_Position Catalyst_System Catalyst System Catalyst_System->C4_Position Catalyst_System->C2_Position Reaction_Conditions Reaction Conditions Reaction_Conditions->C4_Position Reaction_Conditions->C2_Position CrossCoupling_Regioselectivity Title Factors in Palladium-Catalyzed Cross-Coupling Halogen Nature of Halogen (I > Br > Cl) Regioselectivity Regioselectivity (C4 vs. C2) Halogen->Regioselectivity Position Position on Ring (C4 > C2) Position->Regioselectivity Ligand Ligand (Bulky ligands can favor C2) Ligand->Regioselectivity Catalyst_Precursor Palladium Precatalyst Catalyst_Precursor->Regioselectivity Base Base Base->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

References

Navigating the Structure-Activity Landscape of 2-Aminopyrimidine Analogs: A Focus on Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-amino-4-(benzene-1,3-diol)-6-(bromophenyl)pyrimidine scaffolds reveals key structural features influencing their antimicrobial and anticancer activities. While specific structure-activity relationship (SAR) data for 2-amino-4,6-dibromopyrimidine analogs remains limited in publicly available literature, a comprehensive examination of closely related 6-(bromophenyl) derivatives provides valuable insights for researchers, scientists, and drug development professionals.

A series of synthesized 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been evaluated for their potential as both antimicrobial and anticancer agents. The core structure, featuring a 2-aminopyrimidine nucleus, was systematically modified to understand the impact of substituent placement on biological activity. These investigations highlight the importance of the position of the bromine atom on the phenyl ring and the nature of other substituents in modulating the therapeutic potential of these compounds.[1][2][3]

Comparative Analysis of Biological Activity

The synthesized compounds were screened for their in vitro antimicrobial activity against a panel of bacterial and fungal strains using the tube dilution method.[1][2] Additionally, their antiproliferative activity was assessed against the human colorectal carcinoma cell line (HCT116) utilizing the Sulforhodamine B (SRB) assay.[1][2]

Antimicrobial Activity

The antimicrobial screening revealed that the position of the bromo substituent on the phenyl ring at the C-6 position of the pyrimidine core, as well as other substitutions on a second phenyl ring, played a significant role in the observed activity.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of 5-(2-Amino-6-(bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Analogs

Compound IDRR1C. tropicalisA. nigerC. albicansS. aureusB. subtilisE. coli
k6 H4-Br1.563.123.126.256.253.12
k12 4-Cl3-Br1.563.121.563.123.126.25
k14 4-F3-Br1.561.563.123.123.123.12
k20 4-NO23-Br3.121.561.566.253.126.25
Ciprofloxacin -----101015
Fluconazole --202520---

Data extracted from Kumar et al. (2019).[1][2][3]

From the presented data, compounds k6 , k12 , k14 , and k20 emerged as the most potent antimicrobial agents within the series.

Anticancer Activity

The antiproliferative screening against the HCT116 cancer cell line identified two lead compounds with significant cytotoxic effects.

Table 2: Anticancer Activity of Lead 5-(2-Amino-6-(bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Analogs against HCT116 Cell Line

Compound IDRR1GI50 (µM)TGI (µM)LC50 (µM)
k8 4-CH34-Br2.111.3>100
k14 4-F3-Br1.910.189.2
Adriamycin --0.030.11.3

Data extracted from Kumar et al. (2019).[1][2][3]

Compound k14 , featuring a 4-fluoro substitution on one phenyl ring and a 3-bromo substitution on the phenyl ring at C-6, demonstrated the most potent anticancer activity in this series.

Structure-Activity Relationship (SAR) Insights

SAR_Relationship cluster_scaffold 2-Amino-4,6-disubstituted Pyrimidine Core cluster_activity Biological Activity Scaffold 2-Aminopyrimidine C4_Sub C4: Benzene-1,3-diol Scaffold->C4_Sub C6_Sub C6: Bromophenyl Scaffold->C6_Sub C4_Sub_Detail Additional substitution on a second phenyl ring at C4 C4_Sub->C4_Sub_Detail Antimicrobial Potent Antimicrobial Activity C6_Sub->Antimicrobial 3-Br or 4-Br Anticancer Potent Anticancer Activity C6_Sub->Anticancer 3-Br > 4-Br Conclusion Identification of Potent Leads Antimicrobial->Conclusion Leads to potent analogs Anticancer->Conclusion Leads to potent analogs C4_Sub_Detail->Antimicrobial 4-Cl, 4-F, 4-NO2 C4_Sub_Detail->Anticancer 4-F

Caption: Logical flow of the Structure-Activity Relationship.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Tube Dilution Method

The in vitro antimicrobial activity was determined using the tube dilution method, which ascertains the Minimum Inhibitory Concentration (MIC) of the compounds.[4][5][6][7][8]

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Media: Sabouraud Dextrose Broth is used for fungal strains and Mueller Hinton Broth for bacterial strains.

  • Serial Dilution: A series of twofold dilutions of the stock solutions are prepared in the respective broth to achieve a concentration range (e.g., from 200 µg/mL to 1.56 µg/mL).

  • Inoculation: The tubes are inoculated with a standardized suspension of the test microorganisms (0.5 McFarland standard).

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Workflow Start Start Prep_Compounds Prepare Stock Solutions (Compounds & Standards in DMSO) Start->Prep_Compounds Serial_Dilution Perform Serial Dilutions in Broth Prep_Compounds->Serial_Dilution Prep_Media Prepare Broth Media (SDB for Fungi, MHB for Bacteria) Prep_Media->Serial_Dilution Inoculation Inoculate with Standardized Microorganism Suspension Serial_Dilution->Inoculation Incubation Incubate Tubes (37°C for Bacteria, 35°C for Fungi) Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Tube Dilution Antimicrobial Assay.

Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

The in vitro cytotoxicity of the compounds was evaluated against the HCT116 human colorectal cancer cell line using the SRB assay.[9][10][11][12]

  • Cell Plating: HCT116 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds and the standard drug (Adriamycin) for 48 hours.

  • Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are calculated.

SRB_Assay_Workflow Start Start Cell_Plating Plate HCT116 Cells in 96-well Plates Start->Cell_Plating Compound_Treatment Treat Cells with Compounds for 48 hours Cell_Plating->Compound_Treatment Cell_Fixation Fix Cells with Trichloroacetic Acid (TCA) Compound_Treatment->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize Bound Dye with Tris Base Washing->Solubilization Measure_Absorbance Measure Absorbance at 510 nm Solubilization->Measure_Absorbance Data_Analysis Calculate GI50, TGI, LC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Sulforhodamine B (SRB) Anticancer Assay.

Putative Mechanism of Action: CDK-8 Inhibition

Molecular docking studies on the active anticancer compounds, particularly k14 , suggest a potential mechanism of action through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][3] CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription.[13][14][15] Its dysregulation has been implicated in various cancers, making it an attractive target for cancer therapy.[15][16][17]

The proposed mechanism involves the binding of the 2-aminopyrimidine analogs to the ATP-binding pocket of CDK8, thereby inhibiting its kinase activity. This inhibition can disrupt oncogenic signaling pathways that are dependent on CDK8-mediated transcription.

CDK8_Signaling_Pathway cluster_input Upstream Signals cluster_core CDK8-Mediator Complex cluster_transcription Transcription Factors cluster_output Cellular Response Wnt Wnt Mediator Mediator Complex Beta_Catenin β-catenin Wnt->Beta_Catenin TGF_beta TGF-β SMADs SMADs TGF_beta->SMADs IFN_gamma IFN-γ STAT1 STAT1 IFN_gamma->STAT1 CDK8 CDK8 CDK8->Mediator Gene_Expression Oncogenic Gene Expression CDK8->Gene_Expression Transcriptional Regulation CyclinC Cyclin C CyclinC->CDK8 Beta_Catenin->CDK8 Phosphorylation SMADs->CDK8 Phosphorylation STAT1->CDK8 Phosphorylation Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Inhibitor 2-Aminopyrimidine Analog (e.g., k14) Inhibitor->CDK8 Inhibition

Caption: Simplified CDK8 Signaling Pathway and Point of Inhibition.

References

In Vitro Oncology Drug Discovery: A Comparative Guide to Novel 2-Amino-4,6-dibromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel compounds derived from the versatile 2-Amino-4,6-dibromopyrimidine scaffold. The following sections present quantitative data on their anticancer activities, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways to support researchers in the field of oncology drug discovery.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of novel pyrimidine derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined to quantify its efficacy in inhibiting cancer cell growth.

Below is a summary of the in vitro anticancer activity of various 2-aminopyrimidine derivatives, including those with structural similarities to compounds that can be synthesized from this compound. For comparison, data for the standard chemotherapeutic agents Doxorubicin and Gefitinib are also provided.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Aminopyrimidine Derivatives and Standard Anticancer Agents

Compound/Derivative ClassA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)K562 (Leukemia)Additional Cell LinesReference
2,4-Diaminopyrimidine Derivatives (9k) 2.143.593.695.52--[1]
2,4-Diaminopyrimidine Derivatives (13f) 1.982.784.014.27--[1]
2-Amino-4,6-diarylpyrimidine (1e) ----8.77-[2]
5-(2-Amino-6-(4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol (k14) -Potent Activity---HCT116[3]
Doxorubicin > 20-2.5---[4]
Gefitinib 8.42 - 22.8----H1975 (Lung): 21.7 µM[5][6]

Note: The data presented is a compilation from various studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Standardized and detailed experimental protocols are fundamental for the reproducible and reliable assessment of the biological activities of novel compounds. The following are methodologies for key in vitro assays cited in the evaluation of 2-aminopyrimidine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds at various concentrations for a specified duration.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Visualizing Mechanisms of Action

To understand the potential mechanisms through which these novel compounds exert their anticancer effects, it is crucial to visualize the signaling pathways they may target. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway often implicated in cancer, which can be modulated by pyrimidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_analysis Data Analysis start This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis compounds Novel Pyrimidine Derivatives synthesis->compounds treatment Compound Treatment compounds->treatment cell_lines Cancer Cell Lines (e.g., A549, MCF-7) cell_lines->treatment mtt MTT Assay (Viability/IC50) treatment->mtt caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis IC50 Determination & Mechanism of Action mtt->data_analysis caspase->data_analysis cell_cycle->data_analysis

Caption: General workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

cdk_pathway cluster_signal Cell Cycle Regulation cluster_inhibition Therapeutic Intervention growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD_CDK46 Cyclin D / CDK4/6 receptor->cyclinD_CDK46 Activates Rb Rb cyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_phase S-Phase Entry (Cell Proliferation) E2F->S_phase Promotes pyrimidine_inhibitor 2-Aminopyrimidine Derivative pyrimidine_inhibitor->cyclinD_CDK46 Inhibits

Caption: Inhibition of the Cyclin D/CDK4/6 pathway by 2-aminopyrimidine derivatives.

References

Efficacy of 2-Amino-4,6-diarylpyrimidine Derivatives as ABL1 Kinase Inhibitors Compared to Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a series of 2-amino-4,6-diarylpyrimidine derivatives against the known ABL1 kinase inhibitor, Imatinib. The data presented is compiled from a study investigating potential therapeutic agents for Chronic Myeloid Leukemia (CML), a cancer driven by the constitutively active BCR-ABL1 fusion protein. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this novel class of inhibitors.

While the initial query specified 2-Amino-4,6-dibromopyrimidine-based inhibitors, the most comprehensive and directly comparable data available pertains to 2-amino-4,6-diarylpyrimidine derivatives. This guide focuses on these compounds, providing quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of the most potent 2-amino-4,6-diarylpyrimidine derivatives from the study compared to the established drug, Imatinib. The inhibitory activity was assessed against the ABL1 tyrosine kinase and the proliferation of the K562 cancer cell line, which is characterized by the Philadelphia chromosome and expresses the BCR-ABL1 oncoprotein.

Table 1: ABL1 Tyrosine Kinase Inhibitory Activity

CompoundIC50 (μM) ± SD
Compound 1e 3.35 ± 0.58
Compound 1g Not explicitly quantified, but identified as a potent inhibitor
Imatinib (Reference Drug) Not explicitly quantified in the same table, but used as a positive control

IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Anti-proliferative Activity against K562 Cancer Cell Line

CompoundIC50 (μM) ± SD
Compound 1e 8.77 ± 0.55
Compound 1g Data suggests significant activity, but a specific IC50 value is not provided in the abstract
Imatinib (Reference Drug) Used as a positive control in the study

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

ABL1 Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the ABL1 tyrosine kinase.

Materials:

  • Recombinant ABL1 kinase

  • Specific peptide substrate for ABL1 (e.g., Abltide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (2-amino-4,6-diarylpyrimidine derivatives and Imatinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the ABL1 enzyme and the specific peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model.[1][2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative activity of the compounds on the K562 cancer cell line.

Materials:

  • K562 (human chronic myelogenous leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed K562 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Imatinib).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[3][4][5][6]

Mandatory Visualizations

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML) by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival. The diagram below illustrates the key pathways involved.[7][8][9][10]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL PI3K PI3K BCR-ABL->PI3K P JAK JAK BCR-ABL->JAK P RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT5 STAT5 STAT5->Gene_Expression GRB2/SOS GRB2/SOS GRB2/SOS->RAS PI3K->AKT JAK->STAT5 Imatinib Imatinib Imatinib->BCR-ABL 2-Amino-4,6-diarylpyrimidines 2-Amino-4,6-diarylpyrimidines 2-Amino-4,6-diarylpyrimidines->BCR-ABL

Caption: BCR-ABL signaling pathways and the point of inhibition.

Experimental Workflow: ABL1 Kinase Inhibition Assay

The following diagram outlines the workflow for determining the IC50 of the inhibitor compounds against ABL1 kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of 2-Amino-4,6-diarylpyrimidines & Imatinib Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Plate_Loading Dispense Compounds, Kinase, & Substrate into 384-well Plate Reagent_Prep->Plate_Loading Reaction_Start Add ATP to Initiate Kinase Reaction Plate_Loading->Reaction_Start Incubation Incubate at Room Temperature (60 min) Reaction_Start->Incubation Reaction_Stop Add Detection Reagent (e.g., ADP-Glo™) Incubation->Reaction_Stop Signal_Read Measure Luminescence Reaction_Stop->Signal_Read Data_Analysis Calculate % Inhibition & Determine IC50 Signal_Read->Data_Analysis

Caption: Workflow for the ABL1 Kinase Inhibition Assay.

Experimental Workflow: MTT Cell Viability Assay

This diagram illustrates the steps involved in assessing the anti-proliferative effects of the compounds on K562 cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed K562 Cells in 96-well Plate Compound_Treatment Add Serial Dilutions of Test Compounds Incubation_72h Incubate for 72 hours Compound_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to Dissolve Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Cell Viability & Determine IC50 Absorbance_Reading->Data_Processing

Caption: Workflow for the MTT Cell Viability Assay.

References

Safety Operating Guide

Prudent Disposal of 2-Amino-4,6-dibromopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4,6-dibromopyrimidine (CAS No. 856973-26-7) was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated pyrimidine compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

The proper disposal of this compound, a halogenated organic compound, is critical for maintaining laboratory safety and ensuring environmental protection. Improper disposal, such as discarding in regular trash or pouring down the drain, is impermissible for this class of chemical.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for analogous compounds, it should be assumed that this chemical may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound during disposal procedures.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with brominated compounds.[2][3]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[2]
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), as hazardous waste.[2]

    • This compound falls under the category of halogenated organic waste due to the presence of bromine.[1]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services. Mixing different waste streams can create dangerous reactions and complicates the disposal process.[1][4]

  • Waste Collection and Containerization:

    • Collect waste in a designated, compatible, and properly sealed hazardous waste container. High-density polyethylene (HDPE) or glass containers are often suitable.[1]

    • Ensure the container is in good condition with a secure, leak-proof cap.[1]

    • Do not overfill the container; leave adequate headspace for expansion.[1]

    • Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[3]

  • Labeling of Waste Containers:

    • Immediately label the waste container with the words "Hazardous Waste".[2]

    • The label must include the full chemical name: "this compound" and its CAS number: "856973-26-7".[1]

    • Indicate the approximate quantity of the waste.[1]

    • Include the date the waste was first added to the container and the name of the principal investigator or laboratory contact.[1]

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][3]

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[1]

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

    • Follow your institution's specific procedures for requesting a waste pickup.[1]

    • Provide the waste disposal company with a complete and accurate description of the waste.[3]

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[2]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[2]

    • After proper rinsing and drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary and should be confirmed.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Disposal of This compound B Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat A->B C Collect Waste in a Designated, Labeled, & Sealed Container (Halogenated Organic Solids) B->C D Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) C->D E Store in a Secure, Ventilated Hazardous Waste Area (Satellite Accumulation Area) D->E If compatible F Arrange for Pickup by EHS or Licensed Contractor E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,6-dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4,6-dibromopyrimidine

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.[6]NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[7]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[7]
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated.[8] Work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for a closely related compound is accessible and reviewed.

  • Verify that all necessary PPE is available and in good condition.

  • Ensure engineering controls, such as a chemical fume hood and eyewash station, are operational.[9]

Step 2: Handling

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Minimize dust generation and accumulation during handling.

  • Keep the container tightly closed when not in use.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly with soap and water after handling.[1][2]

Step 3: Spill Management

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, clean up spills immediately.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled waste container.

  • Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect all waste material, including contaminated PPE, in a designated, clearly labeled, and sealed container.[9]

  • Do not mix with incompatible waste streams. Check for incompatibilities with other chemicals before mixing waste.[9]

Step 2: Storage

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][3][9]

  • Ensure the storage area is secure and away from incompatible materials.[9]

Step 3: Final Disposal

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[1][2][7][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Provide the waste disposal contractor with a comprehensive description of the waste.[9]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet B Inspect and Don PPE A->B C Verify Fume Hood Operation B->C D Weigh/Transfer in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Close Container After Use E->F J Evacuate Area E->J Spill Occurs G Segregate Waste F->G Proceed to Cleanup H Decontaminate Work Area G->H I Dispose of Waste via Licensed Contractor H->I K Don Additional PPE if Needed J->K L Contain and Clean Spill K->L M Dispose of Spill Debris as Hazardous Waste L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.